Triethoxy(propyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
triethoxy(propyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXZNTLFQLUFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
160876-30-2 | |
| Record name | Silane, triethoxypropyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160876-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60862984 | |
| Record name | Triethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-02-9 | |
| Record name | Propyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxypropylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxypropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIETHOXYPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17OTX9FG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Fundamental Reaction Mechanisms of Triethoxy Propyl Silane in Aqueous and Non Aqueous Media
Triethoxy(propyl)silane is an organofunctional alkoxysilane that undergoes hydrolysis and condensation reactions, which are fundamental to its application as a coupling agent and in the formation of polysiloxane networks. nih.govgelest.com The core of its reactivity lies in the hydrolysis of its three ethoxy groups attached to the silicon atom. gelest.com This process involves the substitution of the alkoxy groups (-OC2H5) with hydroxyl groups (-OH) from water, yielding silanols and releasing ethanol (B145695) as a byproduct. gelest.comgoogle.com The resulting propylsilanetriol (B14675420) is a highly reactive intermediate that can then participate in condensation reactions to form stable siloxane bonds (Si-O-Si). gelest.comelsevier.es
Hydrolysis: The stepwise replacement of ethoxy groups with hydroxyl groups.
Condensation: The subsequent reaction of the silanol (B1196071) intermediates to form oligomers and polymers. gelest.com
This article focuses exclusively on the initial hydrolysis stage, exploring its mechanistic pathways and the factors that influence its kinetics.
Hydrolysis Reaction Pathways
The hydrolysis of this compound proceeds through the sequential displacement of its three hydrolyzable ethoxy groups. gelest.comgoogle.com Each displacement results in the formation of a silanol group (Si-OH) and the release of an ethanol molecule. The process continues until all three ethoxy groups are replaced, ultimately forming propylsilanetriol. google.com
The primary mechanism for the displacement of the alkoxy groups is a nucleophilic substitution at the silicon atom (SN2-Si). nih.govgoogle.com In this reaction, a nucleophile (such as a water molecule or a hydroxide (B78521) ion) attacks the electrophilic silicon center. nih.gov This leads to the formation of a transient, high-energy intermediate, typically a pentacoordinate silicon species, which then breaks down to release the ethoxy group as ethanol. nih.govscispace.com
The hydrolysis occurs in three distinct steps:
First Hydrolysis: this compound reacts with water to form diethoxy(propyl)silanol.
Second Hydrolysis: Diethoxy(propyl)silanol reacts further to yield ethoxy(propyl)silanediol.
Third Hydrolysis: Ethoxy(propyl)silanediol is converted to the final hydrolysis product, propylsilanetriol.
Influence of pH on Hydrolysis Kinetics and Mechanism
The pH of the aqueous medium is a dominant factor controlling the rate and mechanism of this compound hydrolysis. researchgate.net The reaction kinetics are significantly different under acidic, basic, and neutral conditions, with the rate being slowest near a neutral pH of 7. researchgate.netresearchgate.net
| pH Condition | Relative Hydrolysis Rate | Primary Mechanism |
| Acidic (pH < 4) | Fast | Electrophilic attack on a protonated ethoxy group. gelest.comafinitica.com |
| Neutral (pH ≈ 7) | Very Slow | Spontaneous, uncatalyzed hydrolysis. gelest.comresearchgate.net |
| Basic (pH > 10) | Fast | Nucleophilic attack by hydroxide ions on the silicon atom. nih.govingentaconnect.com |
Under acidic conditions (typically pH 3-4.5), the hydrolysis of alkoxysilanes is effectively catalyzed. google.comresearchgate.net The rate of acid-catalyzed hydrolysis is generally much greater than that observed in basic or neutral solutions. gelest.comresearchgate.net
The mechanism involves an initial, rapid protonation of the oxygen atom in one of the ethoxy groups by a hydronium ion (H3O+). gelest.comingentaconnect.com This protonation makes the ethoxy group a better leaving group (ethanol). afinitica.com Subsequently, a water molecule acts as a nucleophile and attacks the silicon atom, displacing the protonated alkoxy group. afinitica.com This SN2-type mechanism on a protonated substrate is generally fast. afinitica.com
A key characteristic of acid-catalyzed conditions is that while hydrolysis is accelerated, the subsequent condensation of the resulting silanol groups occurs at a slower rate. researchgate.net This leads to the accumulation of relatively stable silanol species in the solution. researchgate.net The rate of hydrolysis is also influenced by the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing 6-10 times faster than ethoxy groups due to less steric hindrance. gelest.com
In alkaline media, the hydrolysis mechanism shifts. The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH-) directly on the electron-deficient silicon atom. nih.govingentaconnect.com This attack forms a negatively charged, pentacoordinate silicon intermediate (a trigonal bipyramidal structure). nih.govscispace.com This intermediate is unstable and quickly rearranges, expelling an ethoxide anion (CH3CH2O-), which is then protonated by water to form ethanol.
This pathway is described as an SN2-Si mechanism. nih.gov The rate of base-catalyzed hydrolysis is significantly influenced by the substituents on the silicon atom. Electron-withdrawing groups can stabilize the developing negative charge in the transition state, thereby increasing the reaction rate. ingentaconnect.com In contrast to acidic conditions, alkaline pH strongly promotes the condensation of silanols, meaning that hydrolyzed species rapidly convert into larger oligomers and polysiloxane networks. researchgate.net
Under neutral pH conditions (around pH 7), the hydrolysis of this compound is extremely slow. researchgate.netresearchgate.net In the absence of acid or base catalysts, the reaction relies on the spontaneous interaction between the silane (B1218182) and water molecules. gelest.comingentaconnect.com Due to the poor leaving group nature of the unprotonated ethoxy group and the weaker nucleophilicity of neutral water compared to hydroxide ions, the reaction rate is at its minimum. afinitica.com In highly pure water and non-glass containers, alkoxysilanes without autocatalytic functionality can remain stable for extended periods. gelest.com However, effective catalysis in substantially neutral solutions can be achieved using specific catalysts, such as rare earth metal salts with non-nucleophilic ligands. google.com
Role of Solvents in Hydrolysis Modulation
The choice of solvent significantly impacts the hydrolysis of this compound. Hydrolysis is often carried out in a mixture of water and a co-solvent, such as an alcohol, to improve the solubility of the relatively nonpolar silane in the aqueous medium. researchgate.net
The presence of an organic co-solvent, like ethanol, can delay the hydrolysis reaction. elsevier.eselsevier.es This is partly due to the law of mass action; as ethanol is a product of the hydrolysis, its presence as a solvent can shift the reaction equilibrium back towards the reactants, slowing the net rate of hydrolysis. elsevier.es
Furthermore, the solvent can influence the reaction order. For instance, studies on other silanes have shown that the order in water for spontaneous hydrolysis can vary significantly depending on the organic co-solvent used, such as changing from 0.8 in aqueous propan-2-ol to 4.4 in aqueous dioxane. ingentaconnect.com This indicates that the solvent molecules are directly involved in the transition state of the reaction. The nature of the solvent also affects the stability and aggregation of the resulting silanol and oligomeric species. In less polar solvents, there is a tendency to form larger polycyclic structures compared to the products formed in more polar, aqueous environments. researchgate.net
Rate Constants and Activation Energies of Hydrolysis
The rate of hydrolysis of alkoxysilanes like this compound is influenced by factors such as pH, catalyst, temperature, and the nature of the alkyl and alkoxy groups attached to the silicon atom. ingentaconnect.comsci-hub.se The reaction can be catalyzed by either acids or bases. gelest.com In acidic conditions, the hydrolysis rate is significantly faster, involving the protonation of the alkoxy group, which makes it a better leaving group. gelest.com Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the silicon atom. nih.gov
While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from closely related organoalkoxysilanes. For instance, the hydrolysis reaction rate constant for propyltrimethoxysilane (PrTMS) in a THF solution with K2CO3 as a catalyst was found to be 1.26 ± 0.11 e−8 M−2.1 s−1. nih.gov Generally, ethoxysilanes hydrolyze 6 to 10 times slower than their methoxysilane (B1618054) counterparts due to the greater steric bulk of the ethoxy group. gelest.com
Activation energies for the hydrolysis of similar silanes, such as methyltriethoxy silane (MTES) and tetraethoxysilane (TEOS), have been calculated under various pH conditions, providing a comparative framework. nih.gov The activation energy for MTES hydrolysis ranges from 57.61 to 97.84 kJ mol−1 depending on the pH, while for TEOS, it was found to be 31.52 kJ mol−1 at a pH of 3.134. nih.gov
| Compound | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| Propyltrimethoxysilane (PrTMS) | THF, K2CO3 catalyst | 1.26 ± 0.11 e−8 M−2.1 s−1 | Not Reported | nih.gov |
| Methyltriethoxy silane (MTES) | Acidic medium, pH 3.134 | Not Reported | 57.61 kJ mol−1 | nih.gov |
| Methyltriethoxy silane (MTES) | Acidic medium, pH 3.83 | Not Reported | 97.84 kJ mol−1 | nih.gov |
| Tetraethoxysilane (TEOS) | Acidic medium, pH 3.134 | Not Reported | 31.52 kJ mol−1 | nih.gov |
Condensation Reaction Pathways
Formation of Silanol Groups and Subsequent Polymerization
The initial step in the polymerization process is the hydrolysis of this compound. In this reaction, the three ethoxy groups are sequentially replaced by hydroxyl groups, forming a series of silanol intermediates (propylsilanetriol and its partially hydrolyzed forms) and releasing ethanol as a byproduct. nih.govscispace.com The reaction can be represented as:
CH3CH2CH2Si(OC2H5)3 + 3H2O ⇌ CH3CH2CH2Si(OH)3 + 3C2H5OH
These silanol groups (Si-OH) are highly reactive and serve as the monomers for the subsequent condensation and polymerization steps. nih.govbrb-international.com Once a sufficient concentration of silanol groups is reached, they begin to react with each other or with remaining ethoxy groups to build larger molecules. researchgate.net
Siloxane Bond Formation (Si-O-Si)
The core of the polymerization process is the formation of siloxane bonds (Si-O-Si), which creates the inorganic backbone of the polymer. wikipedia.orgatamanchemicals.com This occurs through condensation reactions between the silanol intermediates. nih.gov There are two primary pathways for this reaction:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H2O
Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and a molecule of ethanol. nih.gov ≡Si-OH + C2H5O-Si≡ → ≡Si-O-Si≡ + C2H5OH
These reactions continue, linking the propylsilanetriol units together and extending the polymer chain, ultimately leading to the formation of a three-dimensional cross-linked network. scispace.com
Kinetics of Condensation and Oligomerization
The kinetics of condensation are generally more complex than those of hydrolysis because they involve multiple potential reacting species (monomers, dimers, oligomers) and several individual reaction rates. nih.gov The rate of condensation is highly dependent on factors such as pH, catalyst, temperature, and solvent. ingentaconnect.comresearchgate.net
Acidic conditions, while enhancing hydrolysis, tend to slow down the rate of self-condensation, allowing for the accumulation of stable silanol intermediates. researchgate.netplu.mx Conversely, alkaline conditions favor rapid condensation, leading to the swift formation of a 3D network. researchgate.net The process begins with the formation of dimers and trimers, which then grow into larger oligomeric structures. gelest.com As polymerization proceeds, the system may eventually form a gel, which is a continuous solid network encompassing the solvent. nih.gov
Factors Affecting Condensation: Steric and Inductive Effects
The rate and mechanism of condensation are significantly influenced by the electronic and steric properties of the organic substituent on the silicon atom. nih.govingentaconnect.com
Steric Effects: The propyl group (CH3CH2CH2-) on this compound is a non-polar, alkyl group that exerts a steric hindrance effect. This bulkiness can physically obstruct the approach of reacting species to the silicon center, thereby slowing down the rate of condensation compared to silanes with smaller substituents like a methyl group. nih.govingentaconnect.com Steric effects are generally considered more important in the condensation reaction than in the hydrolysis step. nih.gov
Inductive Effects: The propyl group has a weak electron-donating inductive effect. Electron-donating groups increase the electron density on the silicon atom, making it less electrophilic and thus less susceptible to nucleophilic attack, which is a key step in the base-catalyzed condensation mechanism. nih.gov Conversely, electron-withdrawing groups would increase the reaction rate. ingentaconnect.com
Formation of Linear and Cyclic Siloxane Structures
During the early stages of condensation, both linear and cyclic oligomers can form. researchgate.net The competition between chain extension (leading to linear structures) and intramolecular condensation (leading to cyclic structures) is a key feature of siloxane polymerization. mcmaster.cagelest.com
Linear Structures: Formed by the intermolecular condensation of silanol monomers and oligomers, leading to the growth of polymer chains. wikipedia.org
Cyclic Structures: Formed when a linear oligomer with reactive silanol end-groups folds back on itself, allowing the ends to react and form a ring, eliminating a molecule of water or alcohol. researchgate.netohiolink.edu
The formation of these structures is governed by a ring-chain equilibrium. mcmaster.cagelest.com Reaction conditions such as concentration play a crucial role; dilute solutions tend to favor the formation of cyclic species, as the probability of a chain end reacting with itself is higher than encountering another chain. gelest.com The most common cyclic structures formed from trifunctional silanes are trimers and tetramers. gelest.com As the reaction progresses, these initial linear and cyclic structures can further react and cross-link to form the final complex, three-dimensional polysiloxane network. researchgate.net
Interplay between Hydrolysis and Condensation Kinetics
This compound is a trifunctional silane, meaning all three of its alkoxy groups are capable of undergoing hydrolysis. indiamart.com This initial reaction, hydrolysis, involves the conversion of the ethoxy groups (-OCH2CH3) into reactive silanol groups (Si-OH) upon interaction with water. Following hydrolysis, these silanol groups can participate in condensation reactions, either with other silanol groups (self-condensation) to form siloxane bonds (Si-O-Si) or with hydroxyl groups on a substrate surface. indiamart.comresearchgate.net
The processes of hydrolysis and condensation are concurrent and competitive, with their absolute and relative rates being heavily influenced by several factors. indiamart.comafinitica.com The interplay between these kinetics is critical as it determines the structure of the resulting siloxane network and the efficacy of surface modification. researchgate.net
Key factors influencing the kinetics include:
pH: The pH of the medium is a dominant factor. Acidic conditions tend to accelerate the hydrolysis reaction while slowing down the condensation of the resulting silanol groups, leading to more stable silanol entities. researchgate.netplu.mx Conversely, alkaline conditions typically catalyze both hydrolysis and condensation reactions. researchgate.netplu.mx The minimum rate for hydrolysis is generally observed in neutral media (pH ~7), while the condensation rate minimum occurs at around pH 4. afinitica.comresearchgate.net
Water Concentration: The availability of water is essential for hydrolysis. The concentration of water relative to the silane can affect the reaction rate. researchgate.netelsevier.es For some amino-functionalized silanes, an increase in water content can hinder self-condensation, whereas for other types of silanes, it may enhance both hydrolysis and subsequent condensation. researchgate.net
Solvent: The type of solvent used can influence the reaction kinetics. For instance, the presence of ethanol in an aqueous solution can delay the hydrolysis reaction. researchgate.netelsevier.es
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. researchgate.net
Catalyst: Specific catalysts can be used to control the reaction rates. Acids and bases are common catalysts, with their effects detailed under the pH factor. indiamart.complu.mx
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Source(s) |
|---|---|---|---|
| Low pH (Acidic) | Increased | Decreased | researchgate.netplu.mx |
| Neutral pH (~7) | Minimum Rate | - | afinitica.complu.mx |
| High pH (Alkaline) | Increased | Increased | researchgate.netplu.mx |
| Increased Temperature | Increased | Increased | researchgate.net |
| Presence of Alcohol Solvent | Decreased | - | elsevier.es |
| Increased Water Concentration | Can enhance both reactions, but effect varies with silane type. | researchgate.net |
Grafting Reactions of this compound
Grafting involves the chemical bonding of silane molecules onto a substrate surface. For this compound, this process is fundamental to its role as a coupling agent and surface modifier, particularly on surfaces rich in hydroxyl groups.
The predominant mechanism for grafting this compound onto hydroxyl-bearing surfaces, such as silica (B1680970) or cellulose (B213188), is a two-step process. mdpi.com
Hydrolysis: The process begins with the hydrolysis of the triethoxy groups (-Si(OCH2CH3)3) of the silane into reactive silanol groups (-Si(OH)3). This step requires the presence of water. mdpi.comdtic.mil
Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl groups (-OH) present on the substrate surface. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Substrate) and eliminates a water molecule. mdpi.comdtic.mil
In addition to bonding with the surface, the hydrolyzed silane molecules can also undergo self-condensation with each other, forming a cross-linked polysiloxane network on the surface. dtic.mil This can result in mono-, bi-, or trifunctional bonding to the surface, depending on how many silanol groups react with the substrate versus with other silane molecules. researchgate.net
An alternative mechanism has been proposed that does not necessarily require a separate pre-hydrolysis step. This involves a direct reaction between the trialkoxysilane and the surface silanols through an addition-elimination type mechanism. mdpi.com However, the hydrolysis-first pathway is the most widely accepted and documented mechanism. semanticscholar.orgacs.org
The success and efficiency of the grafting process are highly dependent on the specific reaction conditions employed. Optimizing these parameters is crucial for achieving a high grafting density and a stable, uniform surface modification.
Reaction Temperature: Temperature plays a significant role in grafting kinetics. Increasing the reaction temperature generally accelerates the grafting rate by increasing molecular thermal movement and the probability of effective collisions between the silane and the surface. nih.gov Studies have shown that both the grafted amount and the grafting yield can increase simultaneously with rising temperature. researchgate.net
Solvent/Dispersing Medium: The choice of solvent is critical. Grafting is often more effective in non-aqueous organic solvents like toluene (B28343) compared to mixed media or purely aqueous systems. mdpi.commdpi.com The solvent can influence the hydrolysis and condensation rates, as well as the dispersion of the substrate material. mdpi.com
Reaction Time: A longer reaction time typically allows for a greater amount of silane to be grafted onto the surface, although the rate of increase may slow over time as the most reactive surface sites become occupied. researchgate.net
Water Availability: For the hydrolysis-dependent mechanism, the presence of a controlled amount of water is necessary to form the reactive silanol intermediates. The optimal molar ratio of water to silane is a key parameter to control for achieving the highest degree of grafting. mdpi.com
| Condition | Effect on Grafting Efficacy | Rationale | Source(s) |
|---|---|---|---|
| Increasing Temperature | Generally Increases | Enhances reaction kinetics and molecular motion. | researchgate.netnih.gov |
| Increasing Silane Concentration | Increases up to a point, then may decrease yield. | Higher availability of reactant vs. potential for steric hindrance and self-condensation. | researchgate.netnih.gov |
| Increasing Reaction Time | Generally Increases | Allows more time for reactions to complete. | researchgate.net |
| Solvent Choice | Varies; often higher in non-polar organic solvents. | Solvent affects silane solubility, hydrolysis/condensation rates, and substrate dispersion. | mdpi.commdpi.com |
| Water Content | Optimal amount required; excess or absence is detrimental. | Water is necessary for hydrolysis to form reactive silanols. | mdpi.com |
The rate of grafting reactions can be significantly enhanced by the use of catalysts. Catalysts function by reducing the activation energy of the rate-limiting step, which is typically the condensation reaction between the silane's silanol groups and the surface hydroxyl groups. mdpi.com
Basic catalysts are particularly effective in this regard. Amines, such as triethylamine (B128534) (Et3N), and bases like ammonium (B1175870) hydroxide (NH4OH) have been shown to increase the degree of grafting. mdpi.com These bases are thought to act as Brønsted bases, facilitating the proton transfer mechanism involved in the condensation reaction. mdpi.com The catalytic effect of amines can be so pronounced that amino-functional silanes may exhibit a degree of self-catalysis, where the amine group on one molecule accelerates the condensation reaction of another. dtic.mil
Copolymerization and Crosslinking Mechanisms
This compound can be integrated into polymer systems to act as a crosslinking agent, enhancing the mechanical and thermal properties of the material. The mechanism involves the dual functionality of the silane molecule.
The organofunctional propyl group provides compatibility and can establish physical entanglements or, if modified, covalent bonds with the polymer backbone. nih.govsinosil.com The primary crosslinking action, however, comes from the triethoxysilyl group.
The crosslinking process is typically initiated by moisture and can be described in the following steps: sinosil.comnih.gov
Incorporation: The silane is first blended with the polymer. In some cases, the propyl group (or a functionalized version of it) can copolymerize or be grafted onto the polymer chains during an initial processing step. nih.gov
Hydrolysis: Upon exposure to ambient moisture, water molecules diffuse into the polymer matrix and hydrolyze the ethoxy groups on the silane, converting them into silanol (Si-OH) groups. sinosil.comtue.nl
Condensation/Crosslinking: The newly formed, reactive silanol groups then undergo condensation reactions with each other. This forms stable, durable siloxane (Si-O-Si) bridges between different polymer chains, creating a three-dimensional crosslinked network. sinosil.com This process releases ethanol as a byproduct. nih.gov
This moisture-activated crosslinking mechanism allows for the formation of a robust network after the polymer has been processed into its final form (e.g., extruded or molded). The resulting Si-O-Si crosslink provides excellent thermal stability and resistance to chemicals and weathering. sinosil.com The extent of crosslinking can be controlled by the concentration of the silane, the amount of moisture, and the presence of a catalyst, often a tin compound like dibutyltin (B87310) dilaurate. sinosil.com
Triethoxy Propyl Silane in Interfacial and Surface Science
Surface Modification of Inorganic Substrates
Triethoxy(propyl)silane is widely used to modify the surface properties of various inorganic materials. gelest.comdtu.dk The primary goal of this modification is to alter the surface energy and chemical nature of the substrate, typically transforming a hydrophilic surface into a more hydrophobic (organophilic) one. gelest.comepa.gov This change improves the compatibility and adhesion with organic materials like polymers and coatings. dtu.dknih.gov The process involves the covalent attachment of the silane (B1218182) to the substrate surface, creating a durable and stable modification. researchgate.netnih.gov
Glass and metal surfaces are common substrates for modification with this compound due to the natural presence of hydroxyl groups (on glass and passivated metal oxide layers) that serve as reactive sites for silane coupling. hengdasilane.comscispace.com
Glass Surfaces: The surface of silicate (B1173343) glass is rich in silanol (B1196071) (Si-OH) groups, making it an ideal substrate for silanization. researchgate.netnih.gov The treatment process generally involves:
Cleaning: The glass surface must be rigorously cleaned to remove organic contaminants and expose the maximum number of hydroxyl groups. Common cleaning procedures include treatment with acid solutions or plasma cleaning. researchgate.netnih.gov
Silanization: The cleaned glass is then exposed to a solution of this compound (typically in an alcohol-water solvent). The silane hydrolyzes and covalently bonds to the surface silanol groups. researchgate.net
Curing: A final heating or curing step is often employed to promote the condensation reactions and remove any remaining solvent or byproducts, resulting in a stable, covalently bonded propyl-silane layer. mdpi.com This modification reduces the surface energy and renders the glass hydrophobic.
Metal Surfaces: Most metals and alloys form a thin native oxide layer on their surface when exposed to air. This oxide layer is typically hydroxylated and can react with silanes in a manner similar to glass. researchgate.net The modification of metal surfaces with silane films can significantly enhance the adhesion of subsequent paint or polymer coatings and improve corrosion resistance. researchgate.net The process involves cleaning and de-greasing the metal, followed by the application of the silane solution. The silane molecules hydrolyze and form strong M-O-Si bonds (where M is the metal), creating a durable interface between the metal and an organic coating. researchgate.net
| Substrate | Typical Cleaning/Pre-treatment | Silanization Process | Resulting Surface Property |
|---|---|---|---|
| Glass | Acid cleaning, plasma treatment. researchgate.netnih.gov | Application of silane from an alcohol/water solution, followed by curing. mdpi.com | Hydrophobic, improved adhesion to polymers. |
| Metals (e.g., Steel, Aluminum, Zinc) | Alkaline cleaning, degreasing. researchgate.net | Application of aqueous silane solution to the native oxide layer. researchgate.net | Enhanced coating adhesion and corrosion resistance. researchgate.net |
Ceramic Surfaces
The surface modification of ceramic materials with this compound is a key strategy to alter their surface energy and improve their interaction with other materials, such as polymers in composites or organic coatings. The process typically involves the hydrolysis of the triethoxy groups in the presence of surface moisture or hydroxyl groups on the ceramic, followed by a condensation reaction that forms stable Si-O-substrate bonds.
While extensive research has been conducted on various silanes for ceramic surface modification, particularly in dental applications with materials like zirconia and alumina (B75360), specific quantitative data for this compound can be inferred from the behavior of analogous short-chain alkyl silanes. The primary effect of applying this compound to a ceramic surface is a significant increase in its water contact angle, indicating a shift from a hydrophilic to a more hydrophobic character. This change is attributed to the low surface energy of the exposed propyl chains. For instance, studies on similar silane treatments on zirconia have shown a considerable increase in bond strength with resin-luting agents, a principle that applies to the adhesion of other organic materials to silane-treated ceramics. thejcdp.com The modification of alumina surfaces with silanes has also been shown to enhance hydrophobicity, with the degree of water repellency being dependent on the density and uniformity of the silane layer. utwente.nlku.edu.tr
Table 1: Effect of Silane Treatment on the Wettability of Ceramic Surfaces
The following table is illustrative of the typical effects of short-chain alkyl silanes on ceramic surfaces, as direct data for this compound is limited in publicly available research.
| Ceramic Substrate | Treatment | Water Contact Angle (°) | Reference |
| Alumina | Unmodified | < 20 | utwente.nl |
| Alumina | Polydimethylsiloxane (PDMS) modified | 136 ± 1 | utwente.nl |
| Zirconia | Unmodified | ~50 | bioforcenano.com |
| Zirconia | Silane-coupling agent | ~80-90 | thejcdp.com |
Silica (B1680970) Nanoparticles and Powders (e.g., SiO2, SBA-15)
This compound is widely used for the surface functionalization of silica nanoparticles (SiO2) and mesoporous silica materials like SBA-15. The silanol groups (Si-OH) present on the surface of silica provide reactive sites for the covalent grafting of the silane. This modification is crucial for improving the dispersion of silica nanoparticles in non-polar polymer matrices, controlling their surface chemistry, and altering their interfacial properties.
The grafting density of this compound on silica surfaces can be precisely controlled by adjusting reaction conditions such as the silane concentration, reaction time, and temperature. The success of the functionalization is often confirmed by techniques like Fourier-transform infrared spectroscopy (FTIR), which shows the appearance of C-H stretching vibrations from the propyl group, and thermogravimetric analysis (TGA), which quantifies the amount of grafted silane. Research has demonstrated a linear relationship between the grafting density of alkyl silanes and the resulting surface energy and surface potential of the silica nanoparticles. mdpi.com The modification of mesoporous silica SBA-15 with organosilanes, including those with propyl chains, has been shown to alter the pore size and surface area, which is a critical consideration for applications in catalysis and separation. mpg.de
Table 2: Characterization of this compound Modified Silica Nanoparticles
| Property | Unmodified Silica | Modified with Trimethoxy(propyl)silane (B93003) | Reference |
| Silane Grafting Density (molecules/nm²) | N/A | 0.79 | mdpi.com |
| Surface Coverage (%) | N/A | 25.2 | mdpi.com |
| Surface Energy (mJ/m²) | High (Hydrophilic) | Lowered (Hydrophobic) | mdpi.com |
| Water Contact Angle (°) | < 10 | Significantly Increased | researchgate.net |
Carbon Nanomaterials (e.g., Carbon Nanotubes)
The surface of carbon nanotubes (CNTs) can be modified with this compound to improve their compatibility and dispersion within polymer matrices, thereby enhancing the mechanical and thermal properties of the resulting nanocomposites. The process often involves an initial oxidation step to introduce hydroxyl or carboxyl groups on the CNT surface, which then serve as anchoring points for the silane molecules.
Thermogravimetric analysis (TGA) is a key technique used to quantify the amount of silane grafted onto the CNTs. The weight loss observed at temperatures corresponding to the decomposition of the organic propyl chains provides a direct measure of the functionalization degree. Studies have shown that the concentration of the silane coupling agent plays a crucial role in the modification process, with an optimal concentration leading to a uniform morphology and higher thermal stability of the functionalized CNTs. utwente.nl Successful grafting of aminosilanes, which have a similar reactive mechanism, onto CNTs has been shown to improve their dispersion and interfacial adhesion with epoxy matrices, leading to enhanced tribological behavior. ukm.my
Table 3: Thermal Stability of this compound Functionalized Multi-Walled Carbon Nanotubes (MWCNTs)
| Sample | Weight Loss in Decomposition Range (%) | Thermal Stability | Reference |
| Pristine MWCNTs | Minimal | High | utwente.nl |
| 75 wt.% this compound grafted MWCNTs | 9.97 | Higher than other concentrations | utwente.nl |
Natural Fibers (e.g., Cellulose (B213188), Halloysite (B83129) Nanotubes)
This compound is employed to modify the surface of natural fibers like cellulose and halloysite nanotubes (HNTs) to reduce their inherent hydrophilicity and improve their compatibility with hydrophobic polymer matrices. The abundant hydroxyl groups on the surface of these natural materials make them ideal candidates for silanization.
For cellulose fibers, treatment with this compound leads to a significant increase in the water contact angle, transforming the surface from hydrophilic to hydrophobic. This modification enhances the interfacial adhesion between the cellulose fibers and a polymer matrix, which is crucial for the development of high-performance bio-composites. mdpi.comdatapdf.com Similarly, the surface of HNTs, which are naturally occurring aluminosilicate (B74896) clay nanotubes, can be functionalized with organosilanes. This treatment improves their dispersion in polymers and can be tailored to introduce specific functionalities. The degree of grafting on HNTs is influenced by reaction parameters such as the solvent and the molar ratio of the reactants. rsc.orgresearchgate.net
Table 4: Effect of Silane Treatment on the Wettability of Natural Fibers
| Fiber | Treatment | Water Contact Angle (°) | Reference |
| Cellulose Nanofibrils | Unmodified | ~20-30 | mdpi.com |
| Cellulose Nanofibrils | Aminopropyl triethoxysilane (B36694) modified | > 60 | mdpi.com |
| Mengkuang Leaf Cellulose | Unmodified | Hydrophilic | datapdf.com |
| Mengkuang Leaf Cellulose | Silane modified | Hydrophobic | datapdf.com |
Formation and Tailoring of Self-Assembled Monolayers (SAMs)
This compound can form self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers with a native oxide layer. The formation of these highly ordered molecular layers is a spontaneous process driven by the covalent bonding of the silane headgroup to the substrate and van der Waals interactions between the adjacent propyl chains.
The growth and quality of this compound SAMs can be characterized by various surface-sensitive techniques. Ellipsometry is used to measure the thickness of the monolayer, which for a propyl-silane SAM is typically in the nanometer range. mpg.descispace.com The wettability of the surface, as determined by water contact angle measurements, provides information about the packing density and ordering of the monolayer. For short-chain silanes like this compound, the resulting SAMs may exhibit less ordering compared to those formed from longer-chain alkylsilanes. mpg.de The kinetics of SAM formation can also be studied to understand the mechanism of monolayer growth, which often follows a Langmuir-type adsorption model. mpg.de
Table 5: Properties of a Propyl-Triethoxysilane Self-Assembled Monolayer on a Silicon Wafer
| Property | Value | Reference |
| Ellipsometric Thickness | ~0.3 - 0.5 nm | mpg.de |
| Water Contact Angle | ~73° | gelest.com |
| Surface Morphology | Poorly ordered | mpg.de |
Surface Wettability Modification (e.g., Hydrophobicity Enhancement)
A primary application of this compound is the modification of surface wettability, specifically to enhance hydrophobicity. By grafting a layer of this compound onto a hydrophilic surface, the high surface energy associated with hydroxyl groups is replaced by the low surface energy of the aliphatic propyl groups. This transformation leads to a significant increase in the water contact angle, causing water to bead up on the surface rather than spreading out.
This effect is observed on a wide range of substrates, including glass, metals, and ceramics. The degree of hydrophobicity achieved depends on factors such as the density of the grafted silane, the length of the alkyl chain, and the roughness of the substrate. While longer alkyl chains generally result in higher water contact angles, the propyl group of this compound provides a substantial increase in hydrophobicity for many applications. This property is exploited in the development of water-repellent coatings, anti-fouling surfaces, and for improving the compatibility between inorganic fillers and organic matrices. nih.govmdpi.com
Table 6: Water Contact Angles of Various Surfaces Before and After Treatment with Alkyl Silanes
| Substrate | Treatment | Water Contact Angle (°) | Reference |
| Untreated SiO₂ | None | 25 | gelest.com |
| PTS-modified SiO₂ | This compound | 73 | gelest.com |
| Glass | Unmodified | ~50 | |
| Glass | 18 TMS coating | >150 | |
| Aluminum | Polished | 77.7 ± 1.2 | |
| Aluminum | Silica nanoparticle coating | 157.0 ± 1.5 |
Applications of Triethoxy Propyl Silane in Hybrid Organic Inorganic Materials and Composites
Hybrid Material Synthesis and Architecture
The synthesis of hybrid materials using triethoxy(propyl)silane often involves the sol-gel process. In this method, the triethoxy groups hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic materials to form stable siloxane bonds (Si-O-Si), effectively integrating the organic propyl groups into an inorganic network.
This compound is instrumental in forming covalently bonded organic-inorganic networks. The propyl group can be functionalized to participate in polymerization reactions, creating a continuous organic polymer phase that is interlinked with the inorganic silica (B1680970) network formed through the condensation of the silane (B1218182). This results in a true hybrid material at the molecular level.
In the formation of Interpenetrating Polymer Networks (IPNs), this compound facilitates the creation of two independent polymer networks that are physically entangled but not covalently bonded to each other. nih.gov One network is typically an organic polymer, while the other is an inorganic polysiloxane network derived from the hydrolysis and condensation of the silane. nih.gov The presence of the propyl group enhances the compatibility between the two networks, preventing phase separation and leading to a more homogeneous material. This intimate mixing at the nanoscale results in synergistic properties that are not achievable with simple blends. The formation of these IPNs can lead to materials with improved mechanical strength and toughness. nih.gov
Research has shown that the use of organofunctional silanes like this compound can lead to the formation of bi-continuous nanocomposites where both the organic and inorganic phases form continuous networks. mdpi.com This co-continuous morphology is crucial for achieving a balance of properties such as mechanical integrity and thermal stability.
Studies on similar organosilane-modified hybrid materials have demonstrated that the presence of the silica network can increase the decomposition temperature of the organic polymer. For instance, the introduction of a silane-based network into an epoxy resin has been shown to improve its thermal stability. Thermogravimetric analysis (TGA) of such hybrid materials often reveals a higher onset temperature of degradation and an increased char yield at high temperatures compared to the pure organic polymer, indicating enhanced thermal and thermo-oxidative stability. mdpi.com
This compound is a key reagent for modifying the surface of porous materials and for synthesizing porous hybrid materials with controlled architectures. The propyl groups can be used to introduce specific functionalities to the surface of pores, thereby altering their chemical affinity and creating materials suitable for applications such as catalysis, separation, and sensing.
By carefully controlling the sol-gel synthesis conditions, such as the concentration of precursors, pH, and temperature, it is possible to tailor the pore size, pore volume, and surface area of the resulting hybrid material. The organic propyl groups can influence the formation of the porous structure by acting as templates or by modifying the condensation process of the silica network.
Furthermore, the propyl group can be chemically modified either before or after the formation of the hybrid material to introduce a wide range of functional groups. For example, amination of the propyl group can create surfaces with basic properties, which are useful in catalysis and for the adsorption of acidic molecules. This ability to tailor both the physical porosity and the chemical functionality of the surface makes this compound a valuable tool in the design of advanced functional materials.
Polymer Composite Reinforcement
The primary function of this compound as a coupling agent is to enhance the interfacial bonding between the filler and the polymer matrix. The triethoxy groups of the silane hydrolyze to form silanols, which then react with the hydroxyl groups present on the surface of most inorganic fillers to form strong, covalent siloxane bonds. The propyl group, extending away from the filler surface, becomes entangled with or, if functionalized, can react with the polymer matrix.
This improved interfacial adhesion allows for more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in a significant enhancement of the mechanical properties of the composite. Research has consistently shown that the addition of silane coupling agents leads to improvements in:
Tensile Strength and Modulus: Composites treated with silanes exhibit higher tensile strength and stiffness.
Flexural Strength and Modulus: The ability of the material to resist bending is also significantly improved.
Impact Strength: The enhanced interfacial bonding helps to dissipate energy more effectively, leading to improved toughness and resistance to fracture.
The table below summarizes the effect of a similar silane coupling agent, (3-aminopropyl)triethoxysilane, on the mechanical properties of a polyester (B1180765) resin composite, illustrating the typical improvements seen with silane treatment.
| Property | Composite with Unmodified Filler | Composite with (3-aminopropyl)triethoxysilane-modified filler | Percentage Improvement |
| Young's Modulus | Lower | Higher | ~200% |
| Tensile Strength | Lower | Higher | ~15% |
This data is based on findings for a similar aminosilane (B1250345) and is presented to illustrate the general effect of silane coupling agents. vot.pl
The enhanced adhesion between the filler and the polymer matrix resulting from the use of this compound can also lead to an improvement in the thermal stability of the polymer composite. The strong interfacial bonding restricts the thermal motion of the polymer chains at the interface, which can increase the glass transition temperature (Tg) of the polymer.
Studies on polymer composites containing silane-treated fillers have shown that the onset of thermal degradation is shifted to higher temperatures. For instance, in composites of linear low-density polyethylene (B3416737)/polyvinyl alcohol/kenaf, the addition of a silane coupling agent resulted in higher thermal stability. ncsu.edu The decomposition temperatures at 5% and 50% weight loss (T5% and T50%) were observed to increase, along with a higher char residue, indicating improved thermal performance. ncsu.edu
Prevention of Delamination in Laminated Composites
This compound plays a crucial role as a coupling agent in laminated composites, where it significantly enhances the interfacial adhesion between the reinforcing fibers (e.g., glass, carbon) and the polymer matrix. This improved adhesion is fundamental to preventing delamination, a critical failure mode in laminated composites characterized by the separation of layers. The mechanism involves the silane forming a durable chemical bridge between the inorganic reinforcement and the organic polymer matrix.
The triethoxy groups of the silane hydrolyze to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fibers, forming stable covalent bonds (Si-O-Fiber). The propyl group of the silane, being organophilic, entangles and co-reacts with the polymer matrix during curing. This dual reactivity creates a robust and water-resistant interface that can effectively transfer stress from the matrix to the reinforcement.
By strengthening the interfacial bond, this compound helps to mitigate the effects of stress concentrations at the ply interfaces, which are often the initiation sites for delamination. Research on various silane coupling agents has demonstrated their effectiveness in improving the resistance of composites to environmental factors such as moisture, which can weaken the fiber-matrix interface and promote delamination. atamanchemicals.comnih.gov For instance, studies on (3-Aminopropyl)triethoxysilane, a closely related compound, have shown its utility in enhancing the adhesion of various polymers to inorganic substrates, a key factor in preventing delamination. atamanchemicals.com
Influence on Flexural and Tensile Properties
The incorporation of this compound as a coupling agent has a pronounced positive effect on the flexural and tensile properties of composite materials. By fostering a stronger interface between the reinforcement and the matrix, the silane ensures efficient stress transfer, leading to improvements in both strength and modulus.
In glass fiber reinforced composites, for example, the surface treatment of fibers with silane solutions leads to a significant enhancement of mechanical properties. Research on 3-Aminopropyl-triethoxy-silane in phosphate (B84403) glass fiber-reinforced poly(caprolactone)-based composites demonstrated a substantial increase in both tensile and bending (flexural) properties. Composites fabricated with silane-treated fibers exhibited a 47% higher tensile strength and an 86% higher tensile modulus compared to those with untreated fibers. researchgate.net Similarly, the bending strength and modulus saw increases of 52% and 79%, respectively. researchgate.net
This enhancement is attributed to the improved interfacial adhesion, which prevents premature failure mechanisms such as fiber pull-out and matrix cracking under load. The silane coupling agent effectively transforms the weak physical interface into a strong chemical bond, allowing the composite to withstand higher loads before failure.
Improvement in Mechanical Properties of Poly(caprolactone)-based Composites with 3-Aminopropyl-triethoxy-silane Treatment
| Property | Improvement (%) | Reference |
|---|---|---|
| Tensile Strength | 47 | researchgate.net |
| Tensile Modulus | 86 | researchgate.net |
| Bending Strength | 52 | researchgate.net |
| Bending Modulus | 79 | researchgate.net |
Integration into Polymer Matrices
Polyolefin Compounds
This compound and its derivatives are utilized in polyolefin compounds, such as those based on polypropylene (B1209903) (PP) and polyethylene (PE), to improve the compatibility and adhesion between the non-polar polymer matrix and inorganic fillers or reinforcements. The inherent chemical inertness of polyolefins makes it challenging to achieve strong interfacial bonding with dissimilar materials.
Silane coupling agents address this challenge by modifying the surface of the filler or by being incorporated directly into the polymer matrix. In the case of filled polypropylene composites, the use of a silane coupling agent like (3-Aminopropyl)triethoxysilane can significantly enhance the mechanical properties. The silane treatment of the filler leads to better dispersion within the PP matrix and strengthens the interface, resulting in improved tensile and flexural strength. The amino group of the silane can interact with the polyolefin matrix, particularly if the matrix has been functionalized with maleic anhydride, further enhancing the coupling effect.
Poly(caprolactone)-based Composites
In the field of biodegradable composites, this compound and its functionalized counterparts play a vital role in enhancing the performance of poly(caprolactone) (PCL)-based materials. PCL is a biodegradable polyester often reinforced with bioactive glasses or other fillers for biomedical applications. The long-term stability and mechanical integrity of these composites are heavily dependent on the quality of the fiber-matrix interface.
A study on phosphate glass fiber-reinforced PCL composites demonstrated the effectiveness of 3-Aminopropyl-triethoxy-silane as a coupling agent. researchgate.net The treatment of the glass fibers with a 10 wt% silane solution resulted in significant improvements in the mechanical properties of the resulting composites. As detailed in the table in section 5.2.4, the tensile strength increased by 47% and the bending strength by 52%. researchgate.net These improvements are critical for applications such as fracture fixation devices, where both strength and biodegradability are required. The silane treatment was also found to enhance the retention of mechanical properties during degradation studies. researchgate.net
Epoxy Resins
This compound derivatives, particularly those with amino or glycidyl (B131873) functional groups, are widely used as adhesion promoters in epoxy resin systems. atamanchemicals.com Epoxy resins are known for their excellent adhesion to a wide variety of substrates, and the inclusion of silanes can further enhance this property, especially under harsh environmental conditions.
(3-Aminopropyl)triethoxysilane is an effective coupling agent in epoxy composites as the amine group can react with the epoxy rings of the resin, integrating the silane into the polymer backbone. At the same time, the triethoxy silyl (B83357) groups can bond to inorganic surfaces. This dual functionality is particularly beneficial in applications such as coatings for metals. A composite silane conversion coating containing γ-amino propyl triethoxy silane and γ-glycidoxy propyl trimethoxy silane on galvanized steel, followed by an epoxy topcoat, has been shown to significantly enhance adhesion and corrosion protection. researchgate.net The silanes form a high-density cross-linked network at the interface, which effectively protects the metal from corrosive elements. researchgate.net
Polyurethane Systems
In polyurethane (PU) systems, this compound and its functionalized derivatives are used to improve adhesion and durability, particularly in sealants, adhesives, and coatings. The silane can be incorporated into the PU system in several ways. For instance, isocyanato-functional silanes can react with the polyol component, while amino-functional silanes can react with the isocyanate component of the polyurethane.
(3-Aminopropyl)triethoxysilane is recognized as an excellent adhesion promoter for polyurethane-based sealants and adhesives. atamanchemicals.com It improves the bond to various substrates, including glass, aluminum, and steel. atamanchemicals.com The silane enhances the adhesion by forming a chemical link between the polyurethane and the substrate surface. This leads to improved mechanical performance and long-term durability, especially in applications exposed to moisture, as the siloxane bonds formed at the interface are hydrolytically stable.
Poly(methyl methacrylate) (PMMA) Composites
This compound and structurally similar organofunctional silanes, such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPM), serve a critical role as coupling agents in the fabrication of Poly(methyl methacrylate) (PMMA) composites. benicewiczgroup.comijmrhs.com PMMA, a widely used polymer in dental and medical fields, often incorporates inorganic fillers like hydroxyapatite (B223615) (HAP), alumina (B75360) (Al₂O₃), or silica (SiO₂) to enhance its mechanical properties. researchgate.netarpnjournals.orgnih.gov A significant challenge in developing these composites is the poor adhesion between the hydrophilic inorganic filler particles and the hydrophobic PMMA polymer matrix. shinetsusilicone-global.comnih.gov
This incompatibility can lead to particle agglomeration and weak interfacial bonding, which compromises the mechanical integrity of the final composite. researchgate.net Silane coupling agents are employed to bridge this inorganic-organic interface. shinetsusilicone-global.com The trialkoxysilane group of the molecule hydrolyzes to form silanols (Si-OH), which then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent Si-O-filler bonds. shinetsusilicone-global.com The propyl chain acts as a spacer, and the organofunctional group at its terminus (e.g., a methacrylate group in TMSPM) is designed to co-polymerize with the methyl methacrylate monomer during the curing process, establishing a strong covalent link with the PMMA matrix. ijmrhs.com
Research has demonstrated that the surface treatment of fillers with propyl-functionalized silanes significantly improves their dispersion within the PMMA matrix. ijmrhs.com This enhanced interfacial interaction facilitates more effective stress transfer from the polymer matrix to the reinforcing filler particles, resulting in notable improvements in the composite's mechanical properties. researchgate.net Studies have shown significant increases in flexural strength, flexural modulus, and fracture toughness upon the inclusion of silane-treated fillers compared to composites with untreated fillers. researchgate.netnih.gov For instance, the treatment of alumina with 3-methacryloxypropyltrimethoxysilane (MPS) in an ethanol (B145695) solution was found to be effective in bonding PMMA to the inorganic surface. nih.gov
| Composite System | Silane Treatment | Property Measured | Result with Silane | Result without Silane (Control) | Reference |
|---|---|---|---|---|---|
| PMMA / Alumina | 3-methacryloxypropyltrimethoxysilane (MPS) in ethanol | Shear Bond Strength | 15.0 MPa | Significantly lower | nih.gov |
| PMMA / Hydroxyapatite (HAP) | 3-(trimethoxysilyl) propyl methacrylate (γ-MPS) | Flexural Modulus | Increased significantly with 6% γ-MPS | Lower | researchgate.net |
| PMMA / Hydroxyapatite (HAP) | 3-(trimethoxysilyl) propyl methacrylate (γ-MPS) | Flexural Strength | Increased significantly with 6% γ-MPS | Lower | researchgate.net |
| PMMA / Zirconia NPs | Silanized NPs | Hardness & Surface Roughness | Significantly improved | Lower | researchgate.net |
Poly(vinylidene fluoride) (PVDF) Membranes
In the field of membrane technology, this compound and other organosilanes are utilized to modify the surface properties of Poly(vinylidene fluoride) (PVDF) membranes. researchgate.net PVDF is a popular membrane material due to its excellent chemical stability and mechanical strength, but its intrinsic hydrophobicity can be a drawback in some applications, while in others, like membrane distillation, enhancing this property is crucial. mdpi.comnih.gov Surface modification with silanes allows for the precise tuning of the membrane's surface energy and hydrophobicity. ukm.mynih.gov
For applications such as membrane distillation (MD), a highly hydrophobic surface is required to prevent the membrane pores from being wetted by the liquid feed, which would allow liquid to pass through and defeat the separation process. usc.edu Surface modification of PVDF membranes, often involving a preliminary activation step like plasma or alkaline treatment to generate hydroxyl groups, is followed by grafting with a silane. nih.govusc.edu The trialkoxysilane end of the molecule reacts with these surface hydroxyl groups, covalently bonding the silane to the PVDF. The propyl group provides a short, stable, non-polar chain extending from the surface, which contributes to increased hydrophobicity. ukm.my
Studies have shown that grafting PVDF membranes with silanes can significantly increase the water contact angle (WCA), a key measure of hydrophobicity. ukm.mynih.gov For example, modifying a PVDF membrane with silica nanoparticles and a fluoroalkyl-triethoxysilane increased the WCA to over 152°. ukm.my This enhanced hydrophobicity improves the membrane's resistance to fouling and wetting, leading to more stable performance in applications like direct contact membrane distillation (DCMD) and osmotic distillation. ukm.mynih.gov While increasing hydrophobicity can sometimes lead to a decrease in flux due to increased mass transfer resistance or partial pore blocking, the trade-off often results in higher and more stable rejection rates and improved long-term operational stability. nih.gov
| Modification Method | Membrane Type | Property Measured | Value | Reference |
|---|---|---|---|---|
| Plasma activation and silane grafting | Pristine PVDF hollow fiber | Water Contact Angle | 88° | nih.gov |
| Plasma activation and silane grafting | Modified PVDF hollow fiber | Water Contact Angle | 112°-116° | nih.gov |
| Alkaline treatment + APTES + SiO₂ + FDTS | Control PVDF | Water Contact Angle | ~125° (Initial) | usc.edu |
| Alkaline treatment + APTES + SiO₂ + FDTS | Omniphobic Modified PVDF | Water Contact Angle | >150° (Superhydrophobic) | usc.edu |
| Incorporated with SiO₂ and coated with silane | Modified PVDF | Transmembrane Flux (Osmotic Distillation) | 0.6019 kg/m²·h | ukm.my |
| Incorporated with SiO₂ and coated with silane | Modified PVDF | Succinic Acid Rejection | >95.66% | ukm.my |
Catalyst Supports and Immobilization Matrices
This compound and its functionalized analogues, such as (3-aminopropyl)triethoxysilane (APTES) and 3-mercaptopropyl-trimethoxysilane (MPTMS), are instrumental in the preparation of catalyst supports and immobilization matrices. The effective immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and reusability of the latter.
The fundamental principle involves using the silane as a molecular linker or tether. The triethoxysilane (B36694) portion of the molecule is hydrolyzed and then condensed onto the surface of an inorganic support material, which is typically rich in hydroxyl groups, such as silica (SiO₂), alumina, or titania. This process forms a durable, covalent Si-O-Support linkage, creating a stable, functionalized surface.
The propyl chain serves as a flexible spacer that separates the active catalytic site from the support surface, which can help maintain the catalyst's activity by minimizing steric hindrance. The true versatility of this method lies in the terminal functional group of the silane. For example:
Amine-functionalized silanes (like APTES) can be used to immobilize catalysts through coordination with metal centers or can serve as a basic catalytic site themselves. usc.edu
Thiol-functionalized silanes (like MPTMS) are particularly effective for anchoring noble metal nanoparticles (e.g., Au, Ag, Pd) or forming bonds with specific metal complexes through the sulfur atom. researchgate.netnih.gov
This covalent anchoring strategy effectively prevents the leaching of the catalyst from the support into the reaction medium. This not only avoids contamination of the product but also allows for the catalyst to be easily recovered by simple filtration and reused over multiple reaction cycles, enhancing the economic and environmental sustainability of the chemical process.
Coatings and Protective Layers
This compound is a key precursor in the formulation of advanced coatings and protective layers, primarily through the sol-gel process. mdpi.comresearchgate.net These coatings are applied to a wide range of substrates, particularly metals like steel, aluminum, and magnesium alloys, to provide enhanced protection against corrosion and environmental degradation. mdpi.comresearchgate.netnih.gov
The protective mechanism of silane-based coatings is multifaceted. Upon hydrolysis and condensation, the silane molecules form a highly cross-linked, three-dimensional siloxane (Si-O-Si) network. mdpi.comelectrochemsci.org This network forms a dense, stable, and strongly adherent film on the metal surface, acting as a physical barrier that hinders the penetration of corrosive species such as water, oxygen, and chloride ions to the substrate. nih.govnih.gov The propyl group attached to the silicon atom is non-polar and hydrophobic, which imparts water-repellent properties to the coating. ntnu.noufmg.br This hydrophobicity reduces the contact of the metal surface with water, a key electrolyte in most corrosion processes. ufmg.br
Research has shown that hybrid sol-gel coatings, which often combine propyl-functionalized silanes with other precursors like tetraethoxysilane (TEOS) or glycidoxypropyl-trimethoxysilane (GPTMS), offer superior performance. researchgate.netnih.gov The combination allows for tailoring the coating's properties, such as density, flexibility, and adhesion. For instance, a mixture of TEOS and trimethoxy(propyl)silane (B93003) (TMPSi) on anodized aluminum demonstrated that a higher proportion of TMPSi resulted in a higher water contact angle and better corrosion resistance. researchgate.net These coatings significantly increase the corrosion resistance of the underlying metal, as evidenced by electrochemical tests showing lower corrosion current densities (icorr) and higher polarization resistance compared to untreated surfaces. mdpi.comresearchgate.net
Beyond corrosion protection, the hydrophobicity imparted by the propyl groups is exploited in the development of anti-icing coatings. ntnu.no By creating surfaces with high water contact angles and low roll-off angles, these coatings can cause water droplets to roll off before they have a chance to freeze, or they can reduce the adhesion strength of ice that does form, making its removal easier. ntnu.nomdpi.commdpi.com
| Substrate | Silane System | Property Measured | Result | Reference |
|---|---|---|---|---|
| Anodized Aluminum | TEOS:TMPSi (0.5:1 M ratio) | Corrosion Resistance | Showed the best corrosion resistance properties | researchgate.net |
| Anodized Aluminum | TEOS:TMPSi (0.5:1 M ratio) | Water Contact Angle | Higher WCA than 1:0.5 M ratio | researchgate.net |
| Galvanized Steel | γ-glycidoxy propyl trimethoxysilane (B1233946) and γ-amino propyltriethoxy silane | Corrosion Resistance | Better resistance than single silane type | researchgate.net |
| Galvannealed Steel | APTES:GPTMS (2:1 ratio) | Wettability (Contact Angle) | Showed best condition (higher crosslinking) | ufmg.br |
| Silicon | trimethoxy(3,3,3-trifluoro propyl)silane | Water Contact Angle | Up to 129.4° (hydrophobic) | ntnu.no |
| AZ91 Mg alloy | GPTMS/GO | Corrosion Current Density (icorr) | 0.016 µA cm⁻² | researchgate.net |
Triethoxy Propyl Silane in Sol Gel Chemistry
Role as a Precursor in Sol-Gel Processes
Triethoxy(propyl)silane (TEPS) serves as a significant precursor in sol-gel chemistry, primarily utilized for the synthesis of hybrid organic-inorganic materials. The sol-gel process involves the hydrolysis and subsequent condensation of molecular precursors, such as alkoxysilanes, to form a three-dimensional network. nih.gov In this context, TEPS, with the chemical formula CH₃CH₂CH₂Si(OCH₂CH₃)₃, provides a source of silica (B1680970) while also incorporating organic functionality into the resulting material.
The structure of this compound is central to its role as a precursor. It possesses three hydrolyzable ethoxy groups (-OCH₂CH₃) and one non-hydrolyzable propyl group (-CH₂CH₂CH₃) attached to the central silicon atom. During the sol-gel process, the ethoxy groups react with water in a hydrolysis reaction to form silanol (B1196071) groups (Si-OH). These silanol groups can then undergo condensation reactions with other silanol groups or unhydrolyzed ethoxy groups to form siloxane bridges (Si-O-Si), which constitute the backbone of the inorganic silica network.
The non-hydrolyzable propyl group is not directly involved in the formation of the silica network. Instead, it remains as a pendant group attached to the silicon atoms within the network. The presence of these organic moieties imparts specific properties to the final material. The propyl group, being a short alkyl chain, can introduce hydrophobicity to the otherwise hydrophilic silica surface. This modification is crucial for applications requiring water-repellent properties.
This compound is often used as a co-precursor with other alkoxysilanes, most commonly tetraethoxysilane (TEOS). By varying the molar ratio of TEPS to TEOS, the degree of organic modification and, consequently, the properties of the final material can be precisely controlled. The use of TEPS allows for the creation of organically modified silica (ORMOSIL) materials with tailored characteristics.
The fundamental reactions involving this compound in the sol-gel process can be summarized as follows:
Hydrolysis: CH₃CH₂CH₂Si(OCH₂CH₃)₃ + 3H₂O → CH₃CH₂CH₂Si(OH)₃ + 3CH₃CH₂OH
Condensation (water-forming): CH₃CH₂CH₂Si(OH)₃ + (HO)₃SiCH₂CH₂CH₃ → (HO)₂Si(CH₂CH₂CH₃)-O-Si(OH)₂(CH₂CH₂CH₃) + H₂O
Condensation (alcohol-forming): CH₃CH₂CH₂Si(OH)₃ + (CH₃CH₂O)₃SiCH₂CH₂CH₃ → (HO)₂Si(CH₂CH₂CH₃)-O-Si(OCH₂CH₃)₂(CH₂CH₂CH₃) + CH₃CH₂OH
Through these reactions, a hybrid network is formed where the inorganic siloxane backbone provides structural integrity, and the organic propyl groups introduce specific functionalities.
Kinetics of Sol-Gel Formation
The kinetics of the sol-gel process involving this compound are governed by the rates of the hydrolysis and condensation reactions. These rates are influenced by several factors, including the chemical structure of the precursor, the pH of the reaction medium, the water-to-silane ratio, and the solvent used. The presence of the propyl group in TEPS has a significant impact on the reaction kinetics compared to tetra-functional alkoxysilanes like TEOS.
The propyl group exerts both steric and electronic effects on the silicon atom. Sterically, the bulky propyl group can hinder the approach of water molecules and other silanol groups, which can slow down the rates of both hydrolysis and condensation. scispace.comnih.gov Electronically, the propyl group is an electron-donating group, which can influence the reactivity of the silicon center. researchgate.net
Studies on similar organosilanes, such as n-propyltrimethoxysilane (nPM), have shown that the hydrolysis and condensation pathways are distinct from those of tetraalkoxysilanes. mdpi.com The reaction kinetics are highly dependent on the pH of the aqueous solution. mdpi.com Under acidic conditions, hydrolysis is generally faster than condensation, leading to the formation of more linear or randomly branched polymers. In contrast, under basic conditions, condensation is typically faster, which can lead to more highly cross-linked and particulate structures. researchgate.net
Research on n-propyltrimethoxysilane has demonstrated a clear dependence of hydrolysis and condensation rates on pH. mdpi.com The following table summarizes the observed trends for the hydrolysis and subsequent stability of the hydrolyzed species at different pH values.
| pH | Hydrolysis Completion Time | Stability of Hydrolyzed Species |
| 1.7 | ~50 min | ~10 min |
| 2.0 | ~100 min | ~10 min |
| 3.0 | ~200 min | > 24 h |
| 4.0 | ~350 min | > 24 h |
This data is based on studies of n-propyltrimethoxysilane and is presented to illustrate the general kinetic trends that can be expected for this compound. mdpi.com
The data indicates that while hydrolysis is faster at lower pH, the resulting silanol species are less stable and quickly undergo condensation. mdpi.com As the pH increases towards neutral, the hydrolysis rate decreases, but the stability of the hydrolyzed intermediates increases significantly. mdpi.com
Control over Sol-Gel Network Structure and Morphology
The use of this compound as a precursor in sol-gel synthesis offers a significant degree of control over the resulting network structure and morphology. The incorporation of the non-hydrolyzable propyl group directly influences the way the silica network forms, leading to materials with tailored properties.
One of the primary effects of the propyl group is the reduction in the degree of cross-linking within the silica network. Since one of the four potential bonding sites on the silicon atom is occupied by the propyl group, the maximum number of siloxane bridges that can be formed per silicon atom is reduced from four (in the case of TEOS) to three. This results in a less densely cross-linked and more flexible network structure.
The steric bulk of the propyl group also plays a crucial role in determining the morphology of the sol-gel derived material. nih.gov It can influence the way the primary particles aggregate and form the final gel structure. For instance, the presence of alkyl groups can inhibit the formation of spherical nanoparticles, which are commonly observed in the sol-gel synthesis from TEOS under Stöber conditions. nih.gov Instead, the resulting morphology might be more irregular or consist of smaller, less aggregated particles.
The hydrophobic nature of the propyl group can also direct the self-assembly of the sol-gel network. In aqueous solutions, the hydrophobic propyl groups may tend to aggregate, leading to the formation of micelle-like structures or pores with hydrophobic internal surfaces. This can be exploited to create materials with specific porosities and surface properties.
By co-condensing this compound with other precursors, such as TEOS, it is possible to create a wide range of structures. The ratio of the two precursors will determine the concentration of propyl groups in the final material and thus the extent of organic modification. Higher concentrations of TEPS will lead to a more organic-like, flexible, and hydrophobic material, while lower concentrations will result in a material that is closer in properties to pure silica.
The morphology of the final material can also be influenced by the reaction conditions, which will be discussed in more detail in the following section. However, the inherent properties of the this compound precursor, namely the presence of the propyl group, provide a fundamental level of control over the final structure.
Influence of Reaction Conditions (pH, Water/Silane (B1218182) Ratio, Solvent) on Sol-Gel Characteristics
The characteristics of sol-gel materials derived from this compound are highly sensitive to the reaction conditions under which the synthesis is performed. The key parameters that can be manipulated to control the final properties of the material are the pH of the reaction mixture, the molar ratio of water to silane, and the type of solvent used.
pH: The pH of the sol-gel solution is a critical factor that governs the relative rates of the hydrolysis and condensation reactions. researchgate.net
Acidic Conditions (pH < 7): Under acidic catalysis, the hydrolysis reaction is generally fast, while the condensation reaction is relatively slow. researchgate.net This leads to the formation of weakly branched, polymer-like networks. The resulting gels are often transparent and have a fine pore structure. For this compound, acidic conditions promote the formation of silanol groups, but the subsequent condensation is sterically hindered by the propyl groups.
Basic Conditions (pH > 7): Under basic catalysis, the condensation reaction is significantly accelerated and is typically faster than the hydrolysis reaction. researchgate.net This promotes the formation of highly branched clusters that aggregate to form colloidal particles. The resulting gels are often opaque and have a coarser pore structure with larger pores.
Neutral Conditions (pH ≈ 7): At neutral pH, both hydrolysis and condensation rates are at a minimum, leading to very long gelation times. researchgate.net
The following table summarizes the general influence of pH on the sol-gel process for alkoxysilanes.
| Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic | Fast | Slow | Weakly branched polymers |
| Basic | Slow | Fast | Highly branched, particulate |
| Neutral | Very Slow | Very Slow | Very long gelation times |
Water/Silane Ratio (r): The molar ratio of water to the silane precursor is another crucial parameter. The stoichiometric amount of water required for the complete hydrolysis of this compound is 3 moles of water for every mole of silane.
Low r-values (r < 3): When the amount of water is sub-stoichiometric, incomplete hydrolysis occurs. This leads to a significant number of unreacted ethoxy groups remaining in the gel network. The resulting material is more organic in character and less cross-linked.
High r-values (r > 3): An excess of water promotes more complete hydrolysis, leading to a higher concentration of silanol groups. This can result in a more highly cross-linked network and can also influence the rate of condensation.
Solvent: The solvent plays a role in homogenizing the reactants (the often immiscible silane and water) and can also influence the reaction kinetics and the structure of the resulting gel. Alcohols, such as ethanol (B145695), are commonly used as solvents in sol-gel synthesis. The solvent can affect the polarity of the reaction medium, which in turn can influence the rates of hydrolysis and condensation. The choice of solvent can also impact the solubility of the growing polymer chains and thus the morphology of the final gel.
By carefully controlling these three parameters—pH, water/silane ratio, and solvent—it is possible to fine-tune the sol-gel process for this compound to produce materials with a wide range of properties, from dense, transparent coatings to highly porous, opaque monoliths.
Applications in Silica Gel Production
This compound is a key precursor in the production of functionalized silica gels, particularly those with hydrophobic properties. wikipedia.org The incorporation of the propyl group into the silica matrix imparts a water-repellent character to the material, which is advantageous for a variety of applications. wikipedia.org
One of the primary applications is in the preparation of hydrophobic silica membranes for separation processes. researchgate.net These membranes can be used for the separation of volatile organic compounds (VOCs) from aqueous solutions through pervaporation. researchgate.net The hydrophobic nature of the propyl-functionalized silica allows for the selective permeation of organic molecules while repelling water.
In the field of chromatography, silica gel is a widely used stationary phase. By functionalizing the silica surface with propyl groups using this compound, a reversed-phase stationary phase can be created. These "C3" phases are used in reversed-phase chromatography for the separation of nonpolar to moderately polar analytes.
Furthermore, this compound can be used to modify the surface of pre-formed silica gel. This post-synthesis grafting method allows for the precise control of the surface chemistry of the silica gel. The resulting hydrophobic silica gels can be used as:
Sorbents: for the removal of organic pollutants from water.
Carriers: for the controlled release of active substances.
Additives: in polymers and coatings to improve their properties, such as water resistance and mechanical strength.
The ability to introduce propyl groups into the silica network, either during the initial sol-gel synthesis or through post-functionalization, makes this compound a versatile precursor for the production of a wide range of specialty silica gels with tailored hydrophobic properties.
Advanced Characterization Techniques for Triethoxy Propyl Silane and Its Derivatives
Spectroscopic Methods
Spectroscopy is a fundamental tool for the characterization of Triethoxy(propyl)silane. By studying the interaction of electromagnetic radiation with the molecule, detailed information about its vibrational modes, electronic structure, and the local environment of its constituent atoms can be obtained.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for monitoring its hydrolysis and condensation reactions. The infrared spectrum reveals the characteristic vibrational frequencies of the molecule's various bonds.
The key functional groups in this compound give rise to distinct absorption bands. The C-H bonds in the propyl and ethoxy groups are responsible for stretching vibrations typically observed in the 2850-2980 cm⁻¹ region. The Si-O-C linkage is characterized by strong absorption bands, often seen around 1080-1100 cm⁻¹ and 960 cm⁻¹. As the silane (B1218182) undergoes hydrolysis, the Si-O-C bands decrease in intensity, while a broad band corresponding to Si-OH (silanol) groups appears around 3200-3700 cm⁻¹. Subsequent condensation to form siloxane (Si-O-Si) networks is evidenced by the emergence of a broad and strong absorption band in the 1000-1130 cm⁻¹ range.
Interactive Table:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives, providing detailed information about the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.
Solid-state NMR is particularly useful for characterizing the structure and dynamics of this compound derivatives once they are immobilized on a surface or incorporated into a solid matrix.
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR enhances the signal of the low-abundance ¹³C nuclei and provides information about the different carbon environments in the propyl and ethoxy groups. The chemical shifts of the carbon atoms in the propyl chain can be distinguished from those in the ethoxy groups, and changes in these shifts can indicate the extent of hydrolysis and condensation. For instance, the carbon adjacent to the silicon atom (α-carbon) in the propyl group typically resonates at a different frequency than the β- and γ-carbons.
²H Wide-Line NMR is a specialized technique that can be employed to study the mobility and orientation of specific parts of the molecule. By selectively replacing protons with deuterium (B1214612) atoms (e.g., on the propyl chain), the dynamics of these labeled segments can be investigated. The lineshape of the ²H NMR spectrum is sensitive to the motional regime of the C-D bond, providing insights into the flexibility of the propyl chain in a surface-grafted layer.
Interactive Table:
¹H NMR spectroscopy is an excellent method for monitoring the hydrolysis and condensation reactions of this compound in real-time. The protons in the ethoxy groups (CH₃ and CH₂) have distinct chemical shifts from the protons in the propyl chain.
During hydrolysis, the ethoxy groups are converted to ethanol (B145695), which can be observed as a new set of signals in the ¹H NMR spectrum. The disappearance of the signals corresponding to the ethoxy groups of the silane and the appearance of the signals for ethanol can be quantified to determine the reaction kinetics. For example, the quartet of the methylene (B1212753) protons in the ethoxy group of the silane will decrease in intensity, while a new quartet corresponding to the methylene protons of ethanol will appear and grow over time.
Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the vibrations of non-polar bonds. For this compound, Raman spectroscopy is particularly useful for observing the Si-O-Si symmetric stretching vibrations in the condensed state, which are often weak in the infrared spectrum. The C-C and C-H vibrations of the propyl and ethoxy groups are also readily observed.
Interactive Table:
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. When this compound is used to modify a surface, XPS can confirm the presence of the silane layer and provide insights into its bonding with the substrate.
The core-level spectra of Si 2p, C 1s, and O 1s are of particular interest. The binding energy of the Si 2p peak can distinguish between the silicon in the silane and silicon in a silica (B1680970) substrate. Furthermore, the Si 2p binding energy can indicate the formation of Si-O-Si bonds. The C 1s spectrum can be deconvoluted to identify the different carbon environments, such as C-C/C-H, C-O, and C-Si. The O 1s spectrum can differentiate between oxygen in the substrate, in Si-O-Si linkages, and in Si-OH groups.
Interactive Table:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Microscopic and Imaging Techniques
Microscopic techniques are essential for visualizing the effects of this compound on the morphology, topography, and structure of surfaces and materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are widely used to obtain high-magnification images of the surface of a material. These techniques scan the surface with a focused beam of electrons, and the signals arising from the electron-sample interactions are used to generate an image.
In the context of this compound, SEM/FESEM is invaluable for visualizing the morphological changes on a substrate after treatment. For example, FESEM has been used to examine silica coatings prepared by dip-coating, revealing that an increased number of dips leads to a greater assembly of silica particles and a rougher surface morphology. researchgate.net Similarly, FESEM has been used to characterize silane-treated anodized aluminum surfaces, showing the morphology of the silane layer. researchgate.net
The technique can also be used to observe the dispersion of nanoparticles within a matrix that has been treated with a silane coupling agent. For instance, SEM can be used to characterize silica gel functionalized with silanes, providing information about the surface texture of the modified material. researchgate.net
Below is a table summarizing research findings using SEM/FESEM for surfaces modified with propyl-containing silanes:
Transmission Electron Microscopy (TEM) is a powerful technique for obtaining high-resolution images of the internal structure of materials. A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device.
TEM is particularly useful for characterizing nanoparticles that have been functionalized with silanes like this compound. It can provide information on the size, shape, and dispersion of the nanoparticles, as well as the presence of a coating. For example, TEM has been used to analyze the size and morphology of silica nanoparticles functionalized with (3-aminopropyl)triethoxysilane. nih.gov Such studies have shown that the nanoparticles retain their spherical shape after functionalization. nih.gov
In another study, TEM was used to examine the morphology of silica sol before and after modification with methyltrimethoxysilane. mdpi.com TEM can also be used in conjunction with other techniques like Energy-Dispersive X-ray Spectroscopy (EDX) for elemental analysis of functionalized nanoparticles. flinders.edu.au
The following table summarizes findings from studies using TEM to characterize silane-functionalized nanoparticles:
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. azooptics.com It works by scanning a sharp tip, attached to a flexible cantilever, over the surface of a sample. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a topographical map of the surface.
AFM is a valuable tool for studying surfaces modified with this compound as it can provide detailed information about the topography, roughness, and homogeneity of the silane layer. scielo.brwiley.com It can be used to investigate the formation of silane networks on substrates and to measure the interactions between these modified surfaces and other materials, such as polymers. scielo.br
Studies have used AFM to show that aminosilanes can form flat layers with islands on silicon wafers, and the roughness of the surface can be quantified. wiley.com The thickness of the silane layer can also be estimated from AFM images. wiley.com In another application, AFM was used to image silane-functionalized glass supports for nanoparticle analysis, showing the surface before and after nanoparticle deposition. researchgate.net
The table below presents research findings from AFM studies on silane-modified surfaces:
Thermal Analysis Techniques
Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of materials modified with this compound. These methods provide valuable data on how the silane and its derivatives influence the material's properties upon heating.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and composition of materials by measuring the change in mass as a function of temperature. In the context of this compound and its derivatives, TGA is particularly useful for quantifying the amount of silane grafted onto a substrate and assessing the thermal decomposition of the modified material.
Research on silica nanoparticles modified with silane coupling agents demonstrates the utility of TGA in quantifying the degree of surface functionalization. nih.gov The analysis of silica modified with various silanes, including those with ethoxy groups, shows that these groups are displaced at moderate temperatures (up to about 495°C) to form siloxane bridges. researchgate.net The subsequent weight loss at higher temperatures corresponds to the decomposition of the bound silane. researchgate.net
A study on the functionalization of SiO2 nanoparticles with 3-(glycidoloxy propyl) trimethoxy silane (GPTMS), a related trimethoxy silane, illustrates a typical TGA analysis. scispace.com The thermal decomposition was observed in distinct stages: an initial weight loss below 100°C due to the evaporation of absorbed water, followed by a significant weight loss in the range of 130-380°C, which is attributed to the decomposition of the silane's functional groups. scispace.comresearchgate.net The thermal stability of the modified nanoparticles is directly related to the bonding strength between the silane and the nanoparticle surface; a lower weight loss percentage in the decomposition range indicates a stronger bond and higher thermal stability. scispace.com
The amount of grafted silane can be determined from the weight loss in the temperature range corresponding to the decomposition of the organic moieties of the silane. nih.govsemanticscholar.org For instance, in the study of GPTMS-modified nanosilica, the weight loss percentage was correlated with the concentration of the silane used for modification. scispace.comresearchgate.net
Table 1: TGA Weight Loss of GPTMS-Modified SiO2 Nanoparticles at Different Decomposition Stages
| Sample | Weight Loss (25-95°C) | Weight Loss (130-380°C) |
| Pure SiO2 | 0.63% | 0.30% |
| 50 wt.% GPTMS-SiO2 | 0.80% | 11.37% |
| 80 wt.% GPTMS-SiO2 | 0.70% | 11.20% |
| 110 wt.% GPTMS-SiO2 | 1.16% | 14.65% |
This table is based on data from a study on 3-(glycidoloxy propyl) trimethoxy silane (GPTMS) and is presented here to illustrate the application of TGA. scispace.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions, such as melting point, glass transition temperature (Tg), and crystallization behavior.
In the context of polymers and composites involving this compound derivatives, DSC can reveal how the incorporation of the silane affects the material's thermal properties. For example, a study comparing polyethylene (B3416737) glycol (PEG) 400 with a bis(triethoxy silyl (B83357) propyl urethane)-PEG 400 precursor showed that the modification with the silane derivative prevented the crystallization of the PEG. researchgate.net This is a significant finding as it demonstrates the ability of the silane to alter the polymeric structure and its thermal behavior.
Another application of DSC is seen in the study of nanocomposites where cellulose (B213188) nanocrystals (CNCs) are treated with silanes to improve their dispersion in a polymer matrix like poly(ethylene oxide) (PEO). usda.gov DSC measurements can be used to analyze the crystallization behavior of such composites. The incorporation of silane-treated CNCs can influence the crystallization temperature (Tc) and the degree of crystallinity of the polymer matrix, indicating the level of interaction between the modified filler and the polymer. usda.gov For instance, an increase in Tc can suggest that the modified CNCs act as nucleating agents, facilitating the crystallization of the polymer. usda.gov
Diffraction Methods
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of a material. It is employed to identify crystalline phases, determine the degree of crystallinity, and measure crystallite size.
In the study of materials modified with this compound and its derivatives, XRD is used to investigate changes in the material's structure upon silanization. For instance, in the synthesis of functional helical silica nanofibers using chloropropyltriethoxysilane (CPTES), a derivative of this compound, XRD patterns are used to characterize the resulting mesostructures. researchgate.net
When amorphous materials like silica nanoparticles are functionalized with silanes, XRD can detect subtle changes in their structure. A study on the modification of nano-silica with 3-(glycidoloxy propyl) trimethoxy silane (GPTMS) showed that while the untreated nano-silica exhibited a broad peak characteristic of its amorphous nature, the silanized samples showed a tendency towards a more crystalline mode. scispace.com This was evidenced by an increase in the intensity and a decrease in the width of the diffraction peak, suggesting some ordering of the amorphous structure. scispace.com An increase in the crystallite size, calculated from the XRD data, can also indicate a more effective functionalization process. scispace.comresearchgate.net
The addition of an amorphous silane layer onto a paracrystalline material like cellulose can also be observed with XRD. mdpi.com The contribution of the amorphous silane can be seen as a slight "bump" in the diffractogram, and new peaks at low intensity may appear, corresponding to the newly formed structure. mdpi.com
Table 2: Crystallite Size of Pure and GPTMS-Modified SiO2 Nanoparticles
| Sample | Crystallite Size (nm) | % Increase in Crystallite Size |
| Pure SiO2 | 1.84 | - |
| 50 wt.% GPTMS-SiO2 | 2.06 | 11.95% |
| 80 wt.% GPTMS-SiO2 | 2.33 | 26.64% |
| 110 wt.% GPTMS-SiO2 | 2.12 | 15.21% |
This table is based on data from a study on 3-(glycidoloxy propyl) trimethoxy silane (GPTMS) and is presented to illustrate the application of XRD in determining crystallite size. scispace.com
Other Analytical Techniques
Dynamic Light Scattering (DLS) for Particle Aggregation
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. mdpi.com It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. mdpi.comnih.gov DLS is particularly useful for studying the aggregation and dispersion of nanoparticles in colloidal systems. nih.govnih.gov
When nanoparticles are surface-modified with this compound or its derivatives, DLS can be used to assess the effectiveness of the treatment in preventing particle aggregation. For example, a study on Fe2O3 nanoparticles treated with (3-aminopropyl)triethoxysilane (APTES) showed a significant reduction in the average particle size as measured by DLS, indicating better dispersion and fewer agglomerated structures compared to the untreated nanoparticles. researchgate.net
The hydrodynamic radius of particles in a solution is a key parameter obtained from DLS measurements. An increase in the hydrodynamic diameter after surface modification can indicate the successful coating of the nanoparticles. researchgate.net Conversely, a decrease in the measured average particle size can signify a reduction in aggregation. researchgate.net The stability of a colloidal dispersion can also be monitored over time with DLS, which is crucial for applications where long-term stability is required. researchgate.net
It is important to note that DLS measures the hydrodynamic diameter of particles, which includes the core particle and any molecules attached to its surface, as well as the solvent layer that moves with the particle. Therefore, changes in the surface chemistry, such as the grafting of silane molecules, can directly influence the DLS results.
Table 3: Average Particle Size of Untreated and Silane-Treated Fe2O3 Nanoparticles Measured by DLS
| Sample | Average Particle Size (nm) |
| Untreated Fe2O3 (IO) | 843 |
| Silane-Treated Fe2O3 (SIO) | 211 |
This table is based on data from a study using (3-aminopropyl) triethoxysilane (B36694) (APTES) and is presented to illustrate the application of DLS in assessing particle aggregation. researchgate.net
Optical Turbidity Scanning (Turbiscan) for Reaction Kinetics
Optical Turbidity Scanning, utilizing instruments like the Turbiscan, serves as a powerful in-situ method for monitoring the real-time kinetics of sol-gel reactions involving organosilanes such as n-propyltrimethoxy silane, a close analog of this compound. dntb.gov.uanih.gov This technique is particularly adept at tracking the distinct phases of hydrolysis and condensation, which are fundamental to the sol-gel process. mdpi.com
The process begins with the organosilane being insoluble in the aqueous solution, often forming a separate phase (a lens) at the top or bottom of the reaction vessel. dntb.gov.uanih.gov The Turbiscan instrument continuously scans the height of the reaction tube, measuring light transmission. mdpi.com As the hydrolysis reaction proceeds, the insoluble silane is converted into more soluble hydrolyzed species (silanols). This conversion is observed by the Turbiscan as a retreat or dissolution of the neat silane phase interface. mdpi.com
Simultaneously, the instrument monitors the bulk solution for changes in turbidity. dntb.gov.uanih.gov As the hydrolyzed silane monomers undergo condensation to form larger polysiloxane structures, the solution's turbidity increases. mdpi.com This allows for the simultaneous tracking of both hydrolysis (through the depletion of the reactant phase) and condensation (through the formation of the sol phase). mdpi.com
Research on n-propyltrimethoxy silane under various aqueous acidic conditions (pH 1.7 to 4.0) has revealed distinct reaction kinetics attributable to the electronic properties of the n-propyl group. dntb.gov.uanih.govmdpi.com The electron-donating character of the n-propyl group influences the isoelectric point and the rates of hydrolysis and condensation. mdpi.com This methodology provides a unique and effective way to compare relative reaction rates under different conditions by continuously monitoring both the consumption of reactants and the formation of products. mdpi.com
Table 1: Turbiscan Analysis of n-Propyltrimethoxy Silane (nPM) Sol-Gel Kinetics
| Parameter Monitored | Physical Phenomenon | Measurement Principle | Key Findings |
| Silane Phase | Hydrolysis | Decrease in the height of the neat silane lens over time. mdpi.com | The rate of hydrolysis can be quantified by tracking the interface retreat. mdpi.com |
| Aqueous Phase | Condensation & Aggregation | Increase in light scattering (turbidity) throughout the bulk solution. mdpi.com | The onset and rate of particle formation and aggregation are monitored. dntb.gov.uanih.gov |
| pH Influence | Reaction Kinetics | Comparison of hydrolysis and condensation rates at different pH values (e.g., 1.7 vs. 3.0). mdpi.com | The n-propyl group is electron-donating, raising the isoelectric pH above 4.0. mdpi.com |
Zeta Potential Measurements
Zeta potential is a critical parameter for characterizing the surface charge and colloidal stability of particles, including silica nanoparticles that have been surface-modified with this compound or its derivatives. nih.govicrc.ac.irnih.gov The measurement quantifies the magnitude of the electrostatic potential at the slipping plane of a particle in a liquid, providing insight into the stability of the colloidal system against aggregation. nih.gov A high absolute zeta potential (typically > ±30 mV) indicates strong particle-particle repulsion and thus high stability.
The surface of unmodified silica nanoparticles in an aqueous solution is characterized by the presence of silanol (B1196071) groups (Si-OH), which can deprotonate to form negatively charged silicate (B1173343) species (Si-O⁻), resulting in a negative zeta potential. nih.gov When the silica surface is functionalized with a silane coupling agent like an aminopropyl silane, the surface chemistry is altered. The grafting of the silane can introduce new functional groups, such as amino groups, which can become protonated, leading to a significant shift in the surface charge and, consequently, the zeta potential. researchgate.net
For instance, studies on silica nanoparticles functionalized with 3-aminopropyl triethoxy silane (APTES) show a dramatic change in zeta potential compared to the bare silica. researchgate.net This modification is crucial in applications where the interaction between the particle and a surrounding matrix needs to be controlled. The pH of the medium is a critical factor influencing the zeta potential, as it dictates the protonation state of surface groups. nih.govicrc.ac.ir Therefore, zeta potential measurements are always reported along with the corresponding pH value. nih.gov
Table 2: Zeta Potential of Bare and Silane-Modified Silica Nanoparticles
| Particle Type | Surface Functionalization | Zeta Potential (mV) | Observation |
| Bare Silex Nanoparticles | None | Not specified, but typically negative | The surface is characterized by silanol groups. nih.gov |
| SiO₂-APTES Nanoparticles | 3-aminopropyl triethoxy silane (APTES) | Positive (value varies with pH) | Introduction of amino groups leads to a positive surface charge. |
| SiO₂-PAMPS Nanoparticles | Poly(2-acrylamido-2-methylpropanesulfonate) | -41.2 mV | Grafting of a sulfonated polymer results in a strong negative charge. researchgate.net |
Gel Content Determination
Gel content determination is a fundamental technique used to quantify the degree of cross-linking in a polymer that has been treated with a silane cross-linking agent. ippi.ac.irresearchgate.net For polymers modified with this compound, this measurement determines the percentage of the polymer that has become an insoluble, three-dimensional network (the "gel") as a result of the silane-induced cross-linking reactions. nih.gov The non-cross-linked, soluble portion is referred to as the "sol". A higher gel content generally corresponds to a higher cross-link density, which imparts changes to the material's mechanical and thermal properties.
The most common method for determining gel content is solvent extraction, which is standardized by methods such as ASTM D2765. researchgate.netnih.gov The procedure involves weighing a sample of the cross-linked material and then extracting the soluble fraction using a suitable solvent (such as boiling acetone (B3395972) or xylene) for an extended period. nih.gov After extraction, the remaining insoluble gel is dried to a constant weight.
The gel content is then calculated as the weight percentage of the dried, insoluble portion relative to the initial sample weight. This technique is widely applied to evaluate the efficiency of silane cross-linking in various polymers, such as polyethylene. ippi.ac.irresearchgate.net Research has shown a direct correlation between the concentration of the silane coupling agent and the resulting gel content, with higher silane concentrations generally leading to higher degrees of cross-linking up to an optimal point. researchgate.net
Table 3: Example of Gel Content Determination in Silane Cross-linked Polymers
| Parameter | Description | Method | Typical Findings |
| Initial Sample Weight (W₁) | The weight of the silane cross-linked polymer sample before extraction. | Gravimetric | --- |
| Final Sample Weight (W₂) | The weight of the dried sample after extraction of the soluble fraction. | Gravimetric | --- |
| Solvent | A liquid capable of dissolving the un-cross-linked polymer (e.g., acetone, xylene). nih.gov | Solvent Extraction (ASTM D2765) | The choice of solvent depends on the polymer being tested. |
| Gel Content (%) | The insoluble fraction of the polymer, calculated as (W₂ / W₁) x 100. | Calculation | Gel content increases with higher concentrations of the silane cross-linker and optimized curing conditions. researchgate.net |
Computational Chemistry and Molecular Modeling of Triethoxy Propyl Silane Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction mechanisms, determining molecular geometries, and predicting electronic properties and reactivity.
The functionality of triethoxy(propyl)silane as a coupling agent is initiated by the hydrolysis of its ethoxy groups to form silanols (Si-OH), followed by the condensation of these silanols with each other or with hydroxyl groups on an inorganic substrate to form stable siloxane (Si-O-Si) bonds. DFT calculations are instrumental in detailing the stepwise mechanisms of these reactions.
The hydrolysis process typically proceeds in three steps, with the sequential conversion of the this compound to diethoxy(propyl)silanol, ethoxy(propyl)disilanol, and finally propylsilanetriol (B14675420). DFT is used to calculate the transition state geometries and activation energies for each step, revealing the kinetic feasibility of the reaction pathway. These calculations often include the explicit role of a catalyst (acid or base) and solvent molecules, which can significantly influence the reaction rates.
Following hydrolysis, the resulting silanols undergo condensation. This can be a self-condensation reaction with other silanol (B1196071) molecules to form oligomeric structures or a surface condensation reaction with a hydroxylated substrate (e.g., silica). DFT modeling helps to compare the activation barriers for these competing reactions, predicting whether the silane (B1218182) is more likely to form a multilayer network or bond directly to the surface. researchgate.net
Table 1: Representative DFT-Calculated Activation Energies for Silane Hydrolysis and Condensation Note: These are typical values for trialkoxysilanes and may vary based on the specific functional groups, catalyst, and computational model used.
| Reaction Step | Typical Activation Energy Range (kJ/mol) | Description |
|---|---|---|
| First Hydrolysis Step (Si-OEt to Si-OH) | 40 - 80 | Conversion of one ethoxy group to a hydroxyl group, often the rate-limiting step in neutral conditions. |
| Second Hydrolysis Step | Slightly lower than the first | Hydrolysis of the second ethoxy group, influenced by the presence of the first silanol group. |
| Third Hydrolysis Step | Variable | Hydrolysis of the final ethoxy group to form a silanetriol. |
| Self-Condensation (Silanol + Silanol) | 20 - 60 | Formation of a siloxane (Si-O-Si) bond between two hydrolyzed silane molecules. |
| Surface Condensation (Silanol + Surface-OH) | 15 - 50 | Formation of a covalent bond between the silane and an inorganic substrate. |
DFT is extensively used to model the interaction between this compound (and its hydrolyzed forms) and various inorganic surfaces, such as silica (B1680970), titania, or alumina (B75360). These simulations provide a detailed picture of the adsorption process and the nature of the interfacial bonding. By constructing a model of the inorganic surface (e.g., a silica slab with surface silanol groups) and placing the silane molecule nearby, DFT can calculate the optimal adsorption geometry and the corresponding binding energy. chemrxiv.orgrsc.org
Table 2: Typical DFT-Calculated Binding Energies for Silanes on a Hydroxylated Silica Surface
| Interaction Type | Typical Binding Energy Range (eV) | Description of Interaction |
|---|---|---|
| Physisorption (Hydrogen Bonding) | -0.5 to -1.0 | Initial adsorption of hydrolyzed silane onto the silica surface via hydrogen bonds without covalent bond formation. |
| Chemisorption (Covalent Si-O-Si Bond) | -1.5 to -3.0 | The energy released upon the formation of a stable covalent siloxane bond between the silane and the surface. |
| Van der Waals (Propyl Chain-Surface) | -0.2 to -0.5 | Contribution from the non-covalent interaction of the organic functional group with the substrate. |
DFT provides fundamental insights into the electronic properties of this compound, which govern its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of the molecule most likely to donate or accept electrons, respectively. For instance, in the hydrolysis reaction, the oxygen atoms of the ethoxy groups are typically involved in the HOMO, indicating their susceptibility to electrophilic attack by a proton in acid-catalyzed hydrolysis.
Reactivity descriptors, such as Fukui functions or electrostatic potential maps, can be derived from DFT calculations to pinpoint the most reactive sites within the molecule. These analyses can predict that the silicon atom is the primary site for nucleophilic attack (by water or hydroxide (B78521) ions) and that the oxygen atoms of the alkoxy groups are susceptible to protonation, facilitating the hydrolysis reaction. This information is crucial for understanding and controlling the reaction kinetics under different pH conditions.
Table 3: Key Electronic Properties of this compound from DFT Calculations
| Property | Typical Finding | Implication for Reactivity |
|---|---|---|
| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability of the molecule before hydrolysis. |
| Partial Atomic Charges | Si is highly positive; O is negative | The Si atom is susceptible to nucleophilic attack, while O atoms are sites for electrophilic attack (protonation). |
| Electrostatic Potential | Negative potential around oxygen atoms | Highlights the regions prone to interaction with protons or other electrophiles, initiating hydrolysis. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time based on classical mechanics. This technique is ideal for studying larger systems and longer timescales than DFT, providing insights into the collective behavior, structure, and dynamics of this compound molecules, particularly at interfaces. aps.org
MD simulations are used to investigate how this compound molecules behave in complex environments, such as in solution or at the interface between a polymer matrix and an inorganic filler. By simulating a system containing the silane, solvent, polymer, and a substrate, researchers can observe the spontaneous segregation of the silane molecules to the interface. This process is driven by the minimization of interfacial energy. mdpi.com
These simulations can quantify the concentration profile of the silane as a function of distance from the interface, revealing the formation of a distinct silane-rich layer. The thickness and density of this layer, which are critical for its performance as a coupling agent, can be studied as a function of temperature, pressure, and the chemical composition of the surrounding phases. The interfacial formation energy (IFE), a measure of the energy change when the interface is created, can also be calculated to assess the thermodynamic driving force for silane segregation. researchgate.net
Table 4: Summary of MD Simulation Findings on Interfacial Behavior
| Simulation Parameter | Typical Observation | Significance |
|---|---|---|
| Concentration Profile | Peak in silane concentration observed within a few nanometers of the inorganic surface. | Demonstrates the spontaneous segregation of the coupling agent to the target interface. |
| Interfacial Formation Energy (IFE) | Negative IFE for silane at the polymer-filler interface. | Indicates that the presence of the silane stabilizes the interface, promoting adhesion. |
| Effect of Temperature | Increased temperature leads to faster diffusion and potentially a more disordered interfacial layer. | Helps in optimizing processing conditions for composite materials. |
Once this compound molecules have migrated to an interface, their orientation and dynamics play a crucial role in forming a robust coupling layer. MD simulations can track the position and orientation of individual molecules over time, providing a detailed picture of the self-assembly process. nih.govbohrium.com
A key parameter often calculated in these simulations is the orientational order parameter (or tilt angle), which describes the average alignment of the silane molecules relative to the surface normal. researchgate.net For this compound, simulations typically show that the silane headgroup orients towards the hydrophilic inorganic surface to facilitate bonding, while the hydrophobic propyl chain orients away from it. frontiersin.org The degree of ordering depends on factors like surface coverage, the presence of solvent, and temperature. At low coverages, molecules may lie flat on the surface, while at higher coverages, they tend to stand up, forming a more densely packed and ordered monolayer. nih.gov These structural details are fundamental to understanding the mechanical properties and barrier performance of the resulting interfacial layer.
Table 5: Molecular Motion and Orientation Data from MD Simulations
| Parameter | Typical Value/Observation | Interpretation |
|---|---|---|
| Tilt Angle (Propyl Chain vs. Surface Normal) | 20° - 50° (at high coverage) | Indicates that the alkyl chains are tilted, not perfectly perpendicular, allowing for efficient packing. |
| Nematic Order Parameter (S) | 0.6 - 0.9 (for well-ordered layers) | A value close to 1 signifies a high degree of alignment of the propyl chains, characteristic of a well-formed monolayer. |
| Surface Diffusion Coefficient | 10⁻⁷ to 10⁻⁹ cm²/s | Quantifies the mobility of physisorbed silane molecules on the surface before covalent bonding occurs. |
Adsorption and Interaction Mechanisms
Computational studies, particularly those employing quantum mechanics (QM) and molecular dynamics (MD), are vital for elucidating the adsorption and interaction mechanisms of this compound with inorganic substrates like silica, metal oxides, and cementitious materials. hydrophobe.org The initial step in the interaction of this compound with a hydroxylated surface (like silica) is typically physisorption, driven by hydrogen bonding. acs.org
Molecular modeling indicates that the ethoxy groups of the silane form hydrogen bonds with the surface silanol groups (Si-OH). acs.org This initial adsorption is a precursor to the hydrolysis of the ethoxy groups to form silanetriols (Si(OH)₃), a reaction often catalyzed by surface water, followed by condensation reactions. These condensation reactions lead to the formation of covalent siloxane bonds (Si-O-Si) with the substrate, resulting in strong chemisorption and the formation of a stable silane layer. acs.orgdtic.mil
Density Functional Theory (DFT) is a powerful quantum mechanical method used to compute the energetics of these processes, including bonding and absorption energies of silanols and polysiloxanes on mineral surfaces. hydrophobe.org Such calculations help in understanding the chemical reactivity and the influence of the alkyl group—in this case, the propyl group—on the interaction kinetics. hydrophobe.org For instance, simulations can compare the interaction energies of different silane configurations on a substrate, revealing the most stable adsorption geometries.
| Interaction Stage | Primary Mechanism | Key Interacting Groups | Typical Interaction Energy (kJ/mol) |
|---|---|---|---|
| Physisorption | Hydrogen Bonding | Silane Ethoxy Groups (-OCH₂CH₃) ↔ Surface Silanols (-OH) | -20 to -50 |
| Chemisorption | Covalent Bonding (Siloxane Bridge) | Hydrolyzed Silane Silanols (-Si-OH) ↔ Surface Silanols (-OH) | -150 to -300 |
| Cross-linking | Covalent Bonding (Polysiloxane Network) | Hydrolyzed Silane Silanols (-Si-OH) ↔ Hydrolyzed Silane Silanols (-Si-OH) | -140 to -280 |
Polymer-Silane Interface Dynamics
These simulations can model the interdiffusion of polymer chains and the grafted silane molecules, the formation of entanglements, and the nature of non-covalent interactions (van der Waals and electrostatic forces) across the interface. researchgate.net The propyl group of this compound is non-reactive and is designed to interact favorably with non-polar or moderately polar polymer matrices. MD simulations can quantify this compatibility by calculating the interfacial binding energy. researchgate.net
Studies on similar organofunctional silanes have shown that the mobility of the silane molecules is significantly restricted once they are chemically bonded to the inorganic surface. cmu.edu However, the functional tail—the propyl group—retains a degree of mobility that allows it to penetrate and entangle with the polymer matrix, forming an interpenetrating network (IPN) that enhances adhesion. mdpi.comnih.gov The dynamics at this interface, including chain conformations and relaxation times, can be directly correlated with macroscopic mechanical properties. cmu.edu
| Property | Description | Typical Simulated Value |
|---|---|---|
| Interfacial Binding Energy | Energy required to separate the polymer from the silane-treated surface; indicates adhesion strength. | 150 - 400 mJ/m² |
| Interfacial Width | The thickness of the transition region between the bulk polymer and the silane layer. | 0.5 - 1.5 nm |
| Polymer Chain Mobility | Mean squared displacement of polymer segments near the interface compared to the bulk. | Reduced by 30-60% within 2 nm of the surface |
Monte Carlo Simulations
Monte Carlo (MC) simulations offer a complementary computational approach to MD for studying silane systems. Unlike MD, which deterministically solves equations of motion, MC methods use stochastic algorithms to explore the phase space of a system. This makes them particularly effective for investigating equilibrium properties, adsorption isotherms, and complex molecular configurations that might be difficult to access in the timescale of a typical MD simulation.
In the context of this compound, MC simulations can be employed to:
Model Adsorption: Determine the equilibrium distribution and orientation of silane molecules on a substrate at a given temperature and pressure. This can help predict surface coverage and the formation of self-assembled monolayers.
Simulate Polymer Conformations: Investigate the conformations of polymer chains at the silane-modified interface, providing insights into the structure of the interphase region.
Predict Thermodynamic Properties: Calculate thermodynamic properties such as free energies of binding between the silane and the substrate or between the silane-coated surface and the polymer matrix.
While less common than MD for studying the dynamics of these systems, MC methods are powerful for understanding the statistical thermodynamics that govern interfacial phenomena.
Multiscale Modeling Approaches
Modeling the behavior of this compound in a real-world composite material presents a significant challenge due to the vast range of length and time scales involved. nih.gov Events range from quantum mechanical bond breaking and formation (angstroms, femtoseconds) to the bulk mechanical response of the composite (meters, seconds). nih.gov Multiscale modeling aims to bridge these scales by systematically linking different simulation methods. nih.govnih.gov
A typical multiscale approach for a silane system might involve:
Quantum Mechanics (QM): At the finest scale, QM methods like DFT are used to parameterize force fields for MD simulations. This ensures that the empirical potentials used in MD accurately reflect the underlying chemistry of silane hydrolysis and condensation.
Molecular Dynamics (MD): All-atom MD simulations are then used to study the formation of the silane layer and the structure of the polymer-silane interface over nanometer and nanosecond scales.
Coarse-Graining (CG): To access larger length and time scales, the detailed atomic system is simplified into a coarse-grained model. In a CG model, groups of atoms are represented as single beads, significantly reducing computational cost. This allows for the simulation of larger systems, such as the interaction of multiple nanoparticles in a polymer matrix.
Continuum Mechanics (e.g., Finite Element Analysis - FEA): Finally, the properties derived from the molecular and coarse-grained simulations (e.g., modulus, strength, and adhesion energy of the interfacial region) are used as inputs for continuum models to predict the macroscopic mechanical behavior of the entire composite part.
This hierarchical approach allows for the transfer of information from the molecular level up to the engineering scale, providing a more comprehensive understanding of material performance.
Machine Learning in Silane System Simulations
Recently, machine learning (ML) has emerged as a transformative tool in computational materials science, including the study of silane systems. tandfonline.com ML models can be trained on data generated from high-fidelity simulations (like MD or QM) to create computationally inexpensive surrogate models that can rapidly predict material properties. tandfonline.comudel.edu
Applications of ML in silane system simulations include:
Force Field Development: ML potentials can learn the relationship between atomic positions and potential energy directly from QM data. These potentials can achieve near-QM accuracy at a fraction of the computational cost, enabling large-scale, highly accurate MD simulations.
Property Prediction: ML models, such as neural networks or random forests, can be trained to predict the performance of different silane chemistries. tandfonline.com For example, a model could take molecular descriptors of a silane as input and predict its peak force performance at an interface or its binding energy to a specific substrate. tandfonline.comresearchgate.net
Accelerated Discovery: By rapidly screening vast chemical spaces, ML can accelerate the discovery and design of new silane coupling agents with optimized properties for specific applications. udel.eduyoutube.com A variational autoencoder, for instance, can be used to reduce complex molecular structure information into a simpler, physically meaningful representation for high-throughput screening. tandfonline.com
| ML Model | Input Data (Features) | Predicted Property (Output) | Potential Impact |
|---|---|---|---|
| Quantile Random Forest | Molecular descriptors from MD simulations (e.g., bond lengths, angles) | Peak failure force of silane-glass bond | Rapid screening of thousands of silane candidates for high-strength applications. tandfonline.com |
| Neural Network Potential | Atomic coordinates | System potential energy and atomic forces | Enabling large-scale MD simulations with quantum-level accuracy. nih.gov |
| Variational Autoencoder | SMILES string (molecular structure) | Low-dimensional latent space representation | Efficiently exploring and optimizing new silane molecular structures. tandfonline.com |
Triethoxy Propyl Silane in Catalysis Research
Role as a Condensation Catalyst
While not a catalyst in the traditional sense for a broad range of chemical reactions, Triethoxy(propyl)silane is a key component in polymerization processes that proceed via hydrolysis and condensation, particularly of silanols. The mechanisms are typically catalyzed by either acid or base, where the silane (B1218182) itself is the reactant that builds the polysiloxane network.
Hydrolysis: The ethoxy groups (-OCH2CH3) react with water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695). This reaction can be catalyzed by acids or bases.
Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or ethanol as a byproduct.
The kinetics of these reactions are influenced by several factors, including pH, solvent, temperature, and the concentration of reactants nih.govingentaconnect.com. In an acidic medium, the alkoxide group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. This condition tends to favor the hydrolysis reaction while slowing the rate of condensation, allowing for the formation of stable silanol intermediates plu.mxresearchgate.nettandfonline.com. Conversely, in an alkaline medium, nucleophilic hydroxyl ions attack the silicon atom, and the deprotonated silanol groups readily attack other silicon atoms, leading to more branched and condensed clusters nih.gov.
The nature of the organic group (in this case, propyl) also affects the reaction rates due to steric and inductive effects nih.govingentaconnect.com. While some organofunctional silanes, such as aminopropyl triethoxysilane (B36694), can exhibit self-catalysis due to the basicity of the amino group, the simple alkyl nature of the propyl group in this compound means its condensation reactions rely on external acid or base catalysis plu.mxnih.gov.
Table 1: Factors Influencing Hydrolysis and Condensation of this compound
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |
|---|---|---|---|
| Acidic Conditions (low pH) | Increased | Decreased (relative to hydrolysis) | Less branched, more linear polymers |
| Alkaline Conditions (high pH) | Increased | Increased | Highly branched and condensed clusters |
| Neutral Conditions | Very low | Very low | Slow network formation |
| Water Concentration | Increases with water availability | Dependent on silanol concentration | Affects overall reaction speed |
| Temperature | Increased | Increased | Accelerates network formation |
Modification of Catalytic Surfaces
A prominent application of this compound in catalysis is the modification of the surfaces of catalyst supports, such as silica (B1680970), activated carbon, and various nanoparticles tsinghua.edu.cnrsc.orgresearchgate.net. The process involves grafting the silane onto the surface, which alters its chemical and physical properties. This modification is achieved through the condensation reaction between the silanol groups formed from the hydrolysis of this compound and the surface hydroxyl (-OH) groups present on many inorganic catalyst supports ethz.ch. The result is a stable, covalent Si-O-Si bond linking the propylsilane moiety to the surface.
The primary goals and effects of this surface modification include:
Hydrophobization: The non-polar propyl groups create a hydrophobic layer on the otherwise hydrophilic surface of materials like silica. This is crucial in applications where the catalyst is used in a non-polar medium or to prevent water from deactivating catalytic sites.
Improved Dispersion: In composite materials, where catalyst particles are embedded in a polymer matrix, the organophilic propyl groups improve the compatibility and dispersion of the particles, preventing agglomeration and ensuring a larger active surface area is accessible tsinghua.edu.cnnih.gov.
Passivation: The silane layer can passivate highly reactive surface sites, preventing undesirable side reactions and improving the selectivity of the catalyst.
Controlled Surface Reactivity: By occupying surface hydroxyl groups, the silane can control the acidity and reactivity of the support material, which can have a direct impact on catalytic performance nist.gov.
Research has shown that factors like silane concentration, reaction time, temperature, and the presence of water or a catalyst significantly influence the grafting density and the uniformity of the resulting surface layer rsc.org.
Table 2: Research Findings on Surface Modification Using Alkyl Silanes
| Substrate/Support | Silane Used | Purpose of Modification | Observed Outcome |
|---|---|---|---|
| Nanosilica Particles | bis[3-(triethoxysilyl)propyl]tetrasulfide | Improve dispersion in rubber matrix and create hydrophobic surface. | Achieved high grafting density, significantly improving particle dispersibility. tsinghua.edu.cn |
| Macroporous Silica Gel | Vinyl triethoxysilane | Graft functional groups onto the surface. | High grafting rate achieved, with silane molecules showing two types of connections to the surface. rsc.org |
| Multiwall Carbon Nanotubes (MWCNTs) | 3-(triethoxy silyl) propyl amine | Enhance bonding and provide high specific surface area. | Modified MWCNTs promote bonding between the material surface and metal ions. researchgate.net |
| Silica Nanoparticles | 3-methacryloxypropyltrimethoxysilane | Improve compatibility with resin matrix. | Enhanced mechanical strength of the resulting composite due to better filler-matrix compatibility. researchgate.net |
Precursor for Catalytic Materials
This compound serves as a precursor or an essential component in the synthesis of various catalytic materials, most notably in Ziegler-Natta catalysts and silica-based catalyst supports.
Ziegler-Natta Catalysis: In the production of polyolefins like polypropylene (B1209903), heterogeneous Ziegler-Natta catalysts are widely used. These systems typically consist of a titanium compound on a magnesium chloride support, activated by an organoaluminum co-catalyst wikipedia.org. Alkoxysilanes, including this compound, are frequently employed as external electron donors (EEDs) in these systems nih.gov.
The role of the silane as an EED is to:
Control Stereospecificity: The EED interacts with the active sites on the catalyst, deactivating non-stereospecific sites. This leads to a higher degree of isotacticity in the resulting polypropylene, which is crucial for its mechanical properties.
Influence Molecular Weight: The structure and concentration of the silane donor can affect the molecular weight and molecular weight distribution of the polymer.
The size and nature of the alkyl groups on the silane donor are known to influence catalyst performance nih.gov. The propyl group in this compound provides a specific steric and electronic environment that modulates the catalyst's properties.
Silica-Based Materials: Through sol-gel processes, this compound can be hydrolyzed and condensed, often with other silicon alkoxides like tetraethoxysilane (TEOS), to form functionalized silica gels, xerogels, or mesoporous silica researchgate.net. The incorporation of the propyl groups within the silica matrix imparts a hydrophobic character and can modify the pore structure and surface properties of the resulting material. These propyl-functionalized silicas can be used directly as catalyst supports, providing a robust and tunable environment for active catalytic species.
Table 3: Role of this compound as a Precursor in Catalytic Systems
| Catalytic System | Role of this compound | Function | Impact on Catalysis |
|---|---|---|---|
| Ziegler-Natta Polymerization | External Electron Donor (EED) | Interacts with and modifies active catalyst sites. | Increases stereoselectivity (isotacticity), influences polymer molecular weight, and modulates catalyst activity. nih.govsemanticscholar.org |
| Sol-Gel Synthesis | Co-precursor with other alkoxysilanes | Forms a functionalized silica network via hydrolysis and condensation. | Creates hydrophobic catalyst supports with modified surface properties and pore structures. researchgate.net |
| Composite Nanomaterials | Surface functionalizing precursor | Forms a covalent layer on nanoparticles. | Enhances dispersion and stability of catalytic nanoparticles within a matrix. nih.gov |
Environmental Considerations and Sustainable Research Directions
Green Synthesis Principles
The traditional synthesis of organosilanes often involves multi-step processes and the use of hazardous materials, such as chlorine-containing compounds. In contrast, green synthesis principles aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.
One of the primary green approaches for producing alkoxysilanes like Triethoxy(propyl)silane is the direct synthesis method. This method avoids the use of chlorine, a significant environmental concern. The direct reaction involves metallurgical silicon and an alcohol, such as ethanol (B145695), in the presence of a copper catalyst to produce triethoxysilane (B36694) and other alkoxysilanes. mdpi.comgoogle.com This process is considered more environmentally friendly as it is a chlorine-free method. mdpi.com A notable advantage of this reaction is the co-production of hydrogen gas, which has the potential to be captured and utilized as a clean fuel, further enhancing the green credentials of the process. mdpi.com
Another key principle of green chemistry is the use of safer solvents. Research has demonstrated the feasibility of aqueous synthesis routes for creating nanoparticles from single-source organosilane precursors, including the closely related n-propyltrimethoxysilane. nsf.govacs.org This approach reduces the reliance on volatile organic compounds (VOCs) as solvents, replacing them with water. nsf.gov Such aqueous-based systems not only minimize environmental release of harmful solvents but can also simplify the production process by reducing the number of required steps and components. nsf.govacs.org Furthermore, patents for related silane (B1218182) compounds describe environment-friendly production methods that utilize water or water-organic solvent mixtures, with provisions for recovering and recycling the organic solvent for subsequent production batches. google.com
Key aspects of green synthesis for this compound are summarized below:
| Green Synthesis Principle | Application to this compound Production | Key Benefits |
| Use of Safer Precursors | Direct synthesis from metallurgical silicon and ethanol, avoiding chlorinated intermediates. mdpi.comgoogle.com | Chlorine-free process, reducing hazardous waste. mdpi.com |
| Atom Economy | Direct synthesis method produces hydrogen gas as a useful byproduct. mdpi.com | Potential for hydrogen fuel production, improving overall efficiency. |
| Use of Safer Solvents | Aqueous "green" synthesis demonstrated for related silanes. nsf.gov | Reduces or eliminates the need for volatile organic compounds (VOCs). |
| Process Simplification | Single-precursor methods reduce the number of components and reaction steps. nsf.gov | Increased efficiency and potentially lower energy consumption. |
| Waste Reduction | Methods incorporating the recycling of organic solvents. google.com | Minimizes solvent waste and improves resource efficiency. |
Degradation Studies of Silane-Modified Materials
Understanding the degradation of materials modified with this compound is crucial for evaluating their long-term performance and environmental fate. Degradation can occur through various mechanisms, including thermal, oxidative, hydrolytic, and biological pathways.
Abiotic Degradation: The primary abiotic degradation pathway for organofunctional silanes is hydrolysis. The triethoxy groups on the silicon atom readily react with water, even atmospheric moisture, to form silanol (B1196071) groups (Si-OH) and release ethanol. nih.govrussoindustrial.ru These silanols are reactive and can condense with each other to form stable siloxane (Si-O-Si) networks. russoindustrial.ru This hydrolysis is typically rapid; for instance, a similar compound, trimethoxysilane (B1233946), has a hydrolytic half-life of just 0.3 minutes in water at pH 7. nih.gov This rapid hydrolysis means that the environmental fate of the compound is largely determined by its hydrolysis products (silanetriols and their condensates) rather than the parent molecule. oecd.org
Biodegradation: The biodegradability of materials treated with silanes is an important consideration for their environmental impact. In a study on polylactic acid (PLA) composites reinforced with maple fibers, a silane surface treatment was applied to the fibers. researchgate.net The results showed that the silane-treated composites, along with other treated fiber composites, achieved over 90% biodegradation within 124 days. The study indicated that the surface treatments, including silanation, appeared to enhance the rate of hydrolysis of the PLA polymer matrix, leading to a more rapid onset of degradation compared to neat PLA. researchgate.net
The following table summarizes findings from various degradation studies on materials modified with silanes.
| Material | Silane Used | Degradation Type | Key Findings | Reference |
| Polylactic Acid (PLA) Composite | Silane (unspecified) | Biodegradation | Silane-treated fiber composite reached >90% biodegradation; treatment enhanced the hydrolysis rate of the PLA matrix. | researchgate.net |
| Methyl Methacrylate (B99206) Copolymer | Vinyl Triethoxy Silane (VTES) | Thermal/Oxidative | Incorporation of VTES decreased the thermal stability of the polymer; activation energy for degradation lowered with increased silane content. | doi.org |
| SiO2 Nanoparticles | 3-(glycidoloxy propyl) trimethoxy silane (GPTMS) | Thermal | Decomposition of silane groups observed as weight loss between 130°C and 380°C. | scispace.comresearchgate.net |
| General Organosilane | Triethoxysilane | Hydrolytic | Rapid hydrolysis is the primary environmental fate process in water, forming silanols and ethanol. | nih.gov |
Lifecycle Assessment (LCA) of this compound Applications
Cradle-to-Gate Stage (Production): This stage covers the environmental impact of producing this compound. The manufacturing process for precursors, such as trichlorosilane (B8805176), is a significant contributor. LCAs of trichlorosilane production show that the global warming potential (GWP) can vary depending on the synthesis route, with different methods having GWP values ranging from approximately 3.2 to 4.9 kg CO2-equivalent per kg of product. researchgate.net The choice of a greener synthesis route, such as the direct, chlorine-free method, can substantially lower the environmental impact at this stage. mdpi.com Energy consumption during synthesis and purification is also a major factor. mdpi.com
Use Stage: The environmental impact during the use phase is often related to the function and durability of the application. For example, when used as a surface treatment to create hydrophobic and protective coatings, this compound can extend the service life of materials, reducing the need for replacement and associated environmental costs. mdpi.com
End-of-Life Stage: The final stage involves disposal, degradation, or recycling. As discussed in the degradation section, materials modified with this compound will break down, with the silane component hydrolyzing. The potential for recycling is a key area for reducing environmental impact. For instance, an LCA on recycling silane (SiH4) in the photovoltaic manufacturing industry demonstrated that recycling can lead to enormous energy savings (81,700 GJ annually for a 1-GW plant) and prevent thousands of tons of CO2 emissions. researchgate.net While this applies to a different silane, it highlights the significant environmental benefits that recycling processes could bring to the broader silane industry.
The table below outlines the key LCA stages and associated considerations for applications involving this compound.
| LCA Stage | Key Environmental Considerations | Opportunities for Impact Reduction |
| Cradle-to-Gate | Energy consumption and GWP of precursor synthesis (e.g., trichlorosilane). researchgate.net Raw material extraction (silicon, ethanol). | Adopt green synthesis routes (e.g., direct, chlorine-free process). mdpi.com Use renewable energy in manufacturing. |
| Manufacturing/Formulation | Use of organic solvents in product formulations (VOC emissions). researchgate.net Waste generated during processing. | Shift from solvent-based to water-based product formulations. researchgate.netmdpi.com |
| Use Phase | Durability and performance of the application (e.g., extended lifespan of coated materials). mdpi.com | Design for high durability to minimize maintenance and replacement cycles. |
| End-of-Life | Biodegradability and ecotoxicity of degradation products (silanols, ethanol). researchgate.net Landfill vs. recycling potential. | Develop and implement recycling streams for silane-based materials. Explore the design of fully biodegradable materials. |
Emerging Applications and Future Research Directions
Advanced Material Design and Engineering
Triethoxy(propyl)silane is a key building block in the creation of advanced hybrid organic-inorganic materials. Its role is primarily centered on facilitating the covalent linkage between inorganic substrates and organic polymers, leading to materials with enhanced properties. This is achieved through the hydrolysis and condensation of the triethoxy groups, which form stable siloxane bonds with hydroxyl groups present on the surface of inorganic materials.
Surface Functionalization of Nanoparticles: A significant area of application is the surface modification of nanoparticles. Bare inorganic nanoparticles often suffer from agglomeration and poor dispersion in organic matrices. Functionalizing the surface of these nanoparticles with this compound can mitigate these issues. For instance, studies have shown that modifying silica (B1680970) nanoparticles with organosilanes can reduce particle size and improve their dispersion. mdpi.com The propyl groups on the silane (B1218182) create a hydrophobic surface, which enhances compatibility with non-polar polymers. Research has demonstrated the successful functionalization of various nanoparticles, including silica and maghemite, with silanes to improve their stability and dispersibility. mdpi.comresearchgate.net
Hybrid Organic-Inorganic Coatings: this compound and its derivatives are instrumental in the development of hybrid coatings with improved thermal and mechanical properties. researchgate.net By incorporating the silane into a polymer matrix, a cross-linked network can be formed, leading to coatings with increased hardness, adhesion, and durability. For example, UV-curable organic-inorganic hybrid coatings have been prepared using organoalkoxysilanes, resulting in hard and clear coatings with good adhesion on aluminum panels. researchgate.net
| Application Area | Material System | Key Improvement |
| Nanocomposites | Silica Nanoparticles in Polymer Matrix | Improved dispersion, reduced agglomeration mdpi.com |
| Protective Coatings | Epoxy-Silane Hybrid Coatings | Enhanced adhesion, thermal stability, and hardness researchgate.net |
| Surface Modification | Functionalized Inorganic Substrates | Tailored surface energy and compatibility mdpi.com |
Smart and Responsive Materials
The incorporation of this compound and its derivatives into polymer structures is a promising route for the development of smart and responsive materials. These materials can change their properties in response to external stimuli such as light, temperature, or pH. ebrary.netrsc.org
Stimuli-Responsive Coatings: Research is exploring the use of silane-functionalized polymers to create coatings that can alter their surface properties on demand. rsc.org For example, a surface could be switched from hydrophilic to hydrophobic in response to a specific trigger. ebrary.net This has potential applications in areas such as microfluidics, self-cleaning surfaces, and biomedical devices. While much of the research in this area utilizes a range of stimuli-responsive polymers nih.gov, the fundamental principles of grafting these polymers to surfaces using silane coupling agents are applicable.
Self-Healing Materials: this compound derivatives have been investigated for their role in self-healing coatings. illinois.edu In one approach, microencapsulated healing agents, including siloxane-based materials, are dispersed within a coating matrix. illinois.edu When the coating is damaged, the microcapsules rupture, releasing the healing agent which then polymerizes and repairs the damage. The chemistry of siloxane polymerization is well-suited for this application due to its stability and ability to form a passivating layer. illinois.edumagtech.com.cn
| Type of Responsive Material | Stimulus | Potential Application |
| pH-Responsive Polymers | pH | Drug delivery, sensors mdpi.com |
| Thermo-responsive Polymers | Temperature | Smart textiles, tissue engineering mdpi.com |
| Photo-responsive Polymers | Light | Optical switches, data storage |
| Self-Healing Coatings | Mechanical Damage | Protective coatings with extended lifetime illinois.edunih.gov |
Bio-inspired and Biomedical Applications (Excluding Dosage)
The biocompatibility of silica and the ability to functionalize surfaces with silanes make this compound and its derivatives attractive for biomedical applications. Research is ongoing to utilize these materials in tissue engineering, dental applications, and for the surface modification of biomedical devices.
Bone Tissue Engineering: In the field of bone tissue engineering, researchers are exploring the use of silk-based biomaterials. nih.gov While not directly involving this compound, the principles of surface functionalization to enhance bioactivity and cell adhesion are relevant. For instance, bioactive factors can be introduced to silk-based matrices to create a more osteogenic microenvironment. nih.gov The functionalization of biomaterials with silanes containing amine groups, such as 3-aminopropyltriethoxysilane (B1664141), has been shown to be effective for promoting cell adhesion and differentiation. researchgate.netjcu.edu.au This suggests a potential role for tailored this compound derivatives in this field. Furthermore, novel functionalized hydrogels incorporating bioactive nanoparticles are being developed to reinforce 3D printed microstructures for bone tissue regeneration. nih.gov
Dental Applications: Silane coupling agents are widely used in dentistry to promote adhesion between resin composites and silica-based restorative materials. zmsilane.comnih.gov While specific formulations are often proprietary, the fundamental chemistry involves the silane acting as a bridge between the inorganic filler particles and the organic polymer matrix of the composite. dakenchem.com This improves the mechanical strength and durability of dental restorations. ijbmc.orgepo.org Research continues to focus on developing new silane formulations to enhance long-term bond durability in the oral environment. nih.gov
Surface Functionalization of Biomedical Devices: The surface properties of biomedical implants and devices are crucial for their biocompatibility and performance. Silane coatings can be used to modify the surface of these devices to control protein adsorption, reduce bacterial adhesion, and improve tissue integration. nih.gov For example, synthetic antiferromagnetic nanoparticles have been successfully coated with silanes bearing amine or polyethyleneoxy (PEG) functionalities for potential biomedical applications. nih.gov
Challenges in Scalability and Industrial Implementation (Academic Perspective)
Despite the promising applications of this compound, several challenges need to be addressed for its widespread industrial implementation, particularly from an academic research perspective.
Environmental Regulations: Stringent environmental regulations regarding the use and disposal of chemicals can present challenges. datainsightsmarket.com The synthesis of silanes often involves the use of solvents and reagents that require careful handling and disposal. Academic research is exploring greener synthesis methods that minimize the use of hazardous substances.
Process Control and Reproducibility: Achieving consistent and reproducible surface modifications and material properties on an industrial scale can be challenging. The hydrolysis and condensation reactions of this compound are sensitive to factors such as pH, temperature, and the presence of moisture. shinetsusilicones.com A thorough understanding and control of these parameters are crucial for scalable manufacturing.
Development of Novel this compound Derivatives with Tailored Functionalities
A key area of ongoing research is the synthesis of novel derivatives of this compound with specific functionalities to meet the demands of advanced applications. By modifying the propyl group or introducing different functional moieties, researchers can create a library of silanes with tailored properties. nbinno.com
Synthesis of Functional Alkoxysilanes: The aza-Michael reaction of 3-aminopropyltriethoxysilane with acrylates has been shown to produce a range of functionalized silyl (B83357) adducts with high yields. nih.govresearchgate.net These derivatives can then be used to create materials with specific properties, such as enhanced metal ion sorption. nih.govresearchgate.net Other synthetic strategies include the reaction of primary and secondary amines with isocyanates to prepare silanes with urea (B33335) functional groups.
Derivatives for Specific Applications: Researchers are designing and synthesizing this compound derivatives for targeted applications. For example, the development of alfa silanes, where a nitrogen atom is in close proximity to the silicon atom, results in accelerated hydrolysis, which is beneficial for applications requiring rapid curing. nbinno.com Functional polysiloxanes with hydrophilic properties have been synthesized for potential use in biomedical fields. researchgate.net The ability to introduce a wide range of functional groups, such as amino, epoxy, and vinyl groups, opens up possibilities for creating materials with diverse chemical and physical properties. nih.gov
| Derivative Type | Synthetic Route | Potential Application |
| Amino-functionalized silanes | Aza-Michael reaction nih.govresearchgate.net | Metal ion sorption, bioconjugation nih.govatamanchemicals.com |
| Urea-functionalized silanes | Reaction with isocyanates | Hybrid materials, functionalized mesoporous silicas |
| Alfa silanes | Specific synthesis of N-substituted alkoxysilanes nbinno.com | Rapid curing adhesives and sealants nbinno.com |
| Hydrophilic polysiloxanes | Thiol-ene click reaction researchgate.net | Biomedical coatings, hydrophilic modifiers researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying triethoxy(propyl)silane?
- Methodological Answer : this compound (CAS 2550-02-9) is typically synthesized via hydrolysis-condensation reactions. A common approach involves reacting chloropropyltrimethoxysilane with ethanol under controlled acidic or alkaline conditions. For purification, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended to isolate the silane from unreacted precursors. Purity validation via gas chromatography (GC) or nuclear magnetic resonance (NMR) is critical, as residual alkoxy groups or byproducts may affect downstream applications .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the propyl chain attachment and ethoxy group integrity. For example, NMR peaks near -45 to -50 ppm indicate trialkoxysilane structures.
- FTIR Spectroscopy : Look for Si-O-C stretches (~1,090 cm) and Si-C bonds (~760 cm).
- GC-MS : Quantify purity and detect volatile impurities.
- Elemental Analysis : Validate C, H, and Si content against theoretical values .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : This silane is widely used as a coupling agent to improve adhesion between organic polymers and inorganic substrates (e.g., glass, metals). For example:
- Surface Modification : React with hydroxylated surfaces (e.g., SiO) to form covalent Si-O-Si bonds, enabling subsequent functionalization (e.g., antibody immobilization in biosensors) .
- Nanocomposites : Enhance dispersion of nanoparticles (e.g., montmorillonite clay) in rubber matrices via propyl chain interactions, improving mechanical properties .
Advanced Research Questions
Q. How does the pH of reaction media influence the condensation behavior of this compound?
- Methodological Answer : Alkaline conditions (pH > 10) accelerate hydrolysis and condensation by deprotonating silanol groups, promoting crosslinking. In acidic media (pH 4–6), condensation is slower, favoring monomeric or oligomeric structures. Researchers should optimize pH based on the desired degree of polymerization. For instance, alkaline conditions yield denser siloxane networks suitable for hydrophobic coatings, while acidic conditions are better for controlled monolayer deposition .
Q. What experimental strategies address contradictions in reported mechanical performance of this compound-modified composites?
- Methodological Answer : Discrepancies in mechanical data (e.g., tensile strength, modulus) often arise from:
- Dispersion Inhomogeneity : Use X-ray diffraction (XRD) or transmission electron microscopy (TEM) to verify nanoparticle exfoliation/intercalation.
- Curing Conditions : Adjust curing temperature/time to optimize silane-substrate bonding.
- Competing Reactions : Monitor side reactions (e.g., ethoxy group hydrolysis) via in-situ FTIR.
In one study, γ-(mercaptopropyl)triethoxysilane outperformed amino-functional silanes in rubber-clay composites due to better sulfur-mediated crosslinking .
Q. How can researchers optimize the stability of this compound-functionalized surfaces under harsh environmental conditions?
- Methodological Answer :
- Thermal Stability : Post-treatment annealing (150–200°C) enhances crosslinking but risks propyl chain degradation. Thermogravimetric analysis (TGA) under N can identify decomposition thresholds.
- Hydrolytic Stability : Evaluate resistance to moisture by aging samples in humid chambers (e.g., 85% RH at 40°C) and monitoring contact angle changes. Silane layers with higher crosslink density exhibit superior stability .
Q. What advanced techniques validate the covalent grafting of this compound onto nanoparticles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
